molecular formula C15H13FO2 B14075098 2,6-Dimethylphenyl 4-fluorobenzoate CAS No. 102331-07-7

2,6-Dimethylphenyl 4-fluorobenzoate

Cat. No.: B14075098
CAS No.: 102331-07-7
M. Wt: 244.26 g/mol
InChI Key: GVFRZGDOSQPUEP-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C15H13FO2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethylphenyl 4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylphenyl 4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102331-07-7

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

(2,6-dimethylphenyl) 4-fluorobenzoate

InChI

InChI=1S/C15H13FO2/c1-10-4-3-5-11(2)14(10)18-15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3

InChI Key

GVFRZGDOSQPUEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

2,6-Dimethylphenyl 4-fluorobenzoate: Structural Dynamics, Synthesis, and Applications in Advanced Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug development paradigms shift toward highly optimized, metabolically stable pharmacophores, sterically hindered esters have emerged as critical structural motifs. 2,6-Dimethylphenyl 4-fluorobenzoate (CAS: 102331-07-7) represents a highly specialized building block that synergizes the steric shielding of a 2,6-disubstituted phenol with the electronic and metabolic advantages of a fluorinated benzoyl group[1]. This technical whitepaper explores the physicochemical properties, structural causality, and validated synthetic methodologies for this compound, providing a comprehensive guide for researchers and application scientists.

Chemical Identity and Physicochemical Properties

The molecule is an aryl ester formed by the condensation of 4-fluorobenzoic acid and 2,6-dimethylphenol. The presence of the fluorine atom and the dual ortho-methyl groups dictates its unique behavior in both synthetic and biological environments.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Implication
IUPAC Name 2,6-Dimethylphenyl 4-fluorobenzoateDefines core connectivity.
CAS Number 102331-07-7Unique registry identifier[1].
Molecular Formula C₁₅H₁₃FO₂Indicates a high degree of unsaturation.
Molecular Weight 244.26 g/mol Optimal for small-molecule drug space (Lipinski-compliant).
Topological Polar Surface Area 26.3 ŲHighly lipophilic, excellent membrane permeability.
H-Bond Donors / Acceptors 0 / 2Limits aqueous solubility; favors hydrophobic pockets.
Structural Causality: Steric Shielding and the Fluorine Effect

The utility of 2,6-dimethylphenyl 4-fluorobenzoate in medicinal chemistry is driven by two distinct structural phenomena:

The Steric Shielding Effect: Standard esters are highly susceptible to nucleophilic attack by water or esterase enzymes. However, the two methyl groups at the ortho positions (2,6) of the phenol ring create a severe steric clash around the ester oxygen. This physical barrier restricts the rotational degrees of freedom of the ester bond and blocks the trajectory required for the Bürgi-Dunitz angle of nucleophilic attack. Consequently, this ester acts as a highly stable prodrug model or a robust protecting group that resists premature enzymatic cleavage.

The Fluorine Effect: The 4-fluoro substituent on the benzoate ring serves multiple purposes. Electrostatically, it exerts a strong inductive electron-withdrawing effect (-I), which polarizes the carbonyl group. In a biological context, the highly stable C-F bond acts as a metabolic block, preventing cytochrome P450-mediated oxidation at the para position. Furthermore, the ¹⁹F nucleus provides an excellent handle for ¹⁹F NMR-based target screening, as it is highly sensitive to changes in its local chemical environment.

MetabolicShielding Ester 2,6-Dimethylphenyl 4-fluorobenzoate Shield 2,6-Dimethyl Steric Shield Ester->Shield Protected by Enzyme Esterase / Hydrolase Enzyme->Ester Attempts Nucleophilic Attack Hydrolysis Ester Cleavage (Blocked) Shield->Hydrolysis Prevents Stable Metabolically Stable Intact Molecule Shield->Stable Results in

Steric shielding by 2,6-dimethyl groups prevents esterase-mediated hydrolysis.

Validated Synthetic Methodology

Synthesizing sterically hindered esters requires overcoming the same steric barrier that makes them stable. Standard Fischer esterification is entirely ineffective here. The protocol below utilizes a hyper-nucleophilic catalyst (4-Dimethylaminopyridine, DMAP) to force the acylation.

Step-by-Step Protocol: DMAP-Catalyzed Acylation

Causality of Reagents: DMAP is mandatory. The 2,6-dimethylphenol oxygen is too sterically hindered to attack 4-fluorobenzoyl chloride directly. DMAP, being unhindered, attacks the acid chloride to form a highly electrophilic N-acylpyridinium intermediate, which then transfers the acyl group to the phenol.

  • Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-fluorobenzoyl chloride (1.1 eq, 11 mmol) in 20 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent the acid chloride from hydrolyzing into 4-fluorobenzoic acid.

  • Substrate Addition: Add 2,6-dimethylphenol (1.0 eq, 10 mmol) to the stirring solution.

  • Catalysis: Slowly add Triethylamine (Et₃N, 1.5 eq) as an acid scavenger, followed by DMAP (0.1 eq, 1 mmol). The solution may turn slightly yellow as the N-acylpyridinium complex forms.

  • Self-Validating Monitoring: Stir at room temperature for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate system.

    • Validation: The reaction is complete when the UV-active phenol spot (which also stains with KMnO₄) completely disappears, replaced by a higher-Rf ester spot.

  • Orthogonal Workup:

    • Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Causality: This converts any unreacted acid chloride into water-soluble sodium 4-fluorobenzoate.

    • Extract with DCM (3 x 20 mL).

    • Wash the combined organic layers with 1M HCl (2 x 20 mL). Causality: This protonates DMAP and Et₃N, forcing these amine contaminants into the aqueous waste layer.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography to yield the pure ester.

SynthesisWorkflow A 4-Fluorobenzoyl Chloride D N-Acylpyridinium Intermediate A->D Activation B 2,6-Dimethylphenol B->D Sterically Hindered Attack C DMAP / Et3N (Catalyst/Base) C->D Nucleophilic Catalysis E 2,6-Dimethylphenyl 4-fluorobenzoate D->E Esterification (-HCl)

Workflow for the DMAP-catalyzed synthesis of 2,6-dimethylphenyl 4-fluorobenzoate.

Analytical Characterization

To ensure the integrity of the synthesized compound, multi-nuclear NMR spectroscopy is required. Below is the expected quantitative data profile for validation.

Table 2: Expected NMR Spectral Data

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H NMR 2.15Singlet6H2,6-Dimethyl protons on the phenol ring.
¹H NMR 7.05 - 7.15Multiplet3HAromatic protons of the phenol ring.
¹H NMR 7.18 - 7.25Multiplet2HBenzoate protons meta to the fluorine atom.
¹H NMR 8.15 - 8.25Multiplet2HBenzoate protons ortho to the fluorine atom.
¹³C NMR 164.5Singlet1CEster carbonyl carbon (C=O).
¹⁹F NMR -105.5Multiplet1F4-Fluoro substituent on the benzoate ring.
References
  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978. Available at:[Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Available at:[Link]

Sources

Sterically hindered fluorinated phenyl benzoate esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of sterically hindered fluorinated phenyl benzoate esters , a specialized structural motif in medicinal chemistry and materials science. While ester bonds are ubiquitous in drug design (often as prodrugs), their utility is frequently compromised by rapid enzymatic hydrolysis (carboxylesterases) or chemical instability.

The integration of fluorine (for electronic modulation and lipophilicity) with steric hindrance (specifically ortho-substitution) creates a synergistic effect. This "Goldilocks" zone allows researchers to tune the hydrolytic half-life (


) of the ester, transforming a labile metabolic soft spot into a robust pharmacophore or a controlled-release mechanism. This guide details the causal relationships between structural modifications and stability, provides self-validating synthetic protocols, and outlines the physicochemical profiling necessary for lead optimization.

Molecular Architecture & Design Principles

The design of these esters relies on two competing physical forces: electronic activation and steric shielding .

The Fluorine Effect (Electronic & Lipophilic)

Fluorine is the most electronegative element (


). When substituted on the benzoyl ring, it withdraws electron density from the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack (hydrolysis).
  • 
    -Induction:  Increases the electrophilicity of the carbonyl.
    
  • Lipophilicity: Fluorination typically increases

    
     (hydrophobicity), enhancing membrane permeability.
    
  • Bioisosterism: The C-F bond mimics C-O or C-H bonds but with greater metabolic stability against oxidative metabolism (CYP450).

The "Umbrella Effect" (Steric Hindrance)

To counteract the electronic activation caused by fluorine, steric bulk is introduced at the ortho positions (2,6-positions) of the benzoyl ring or the phenyl ring of the alcohol.

  • Mechanism: Bulky groups (e.g., F,

    
    , 
    
    
    
    ) create a "steric umbrella" that blocks the trajectory of the attacking nucleophile (water or the Serine-OH of esterases) toward the carbonyl carbon (Burgi-Dunitz trajectory).
  • Inaccessible Solid Angle (

    
    ):  The stability of the ester correlates exponentially with the inaccessible solid angle around the carbonyl carbon.
    
Synergistic Design: The 2,6-Difluoro Motif

The 2,6-difluorophenyl benzoate is a privileged scaffold. Although fluorine is small (van der Waals radius


 Å), placing two fluorines at the ortho positions creates sufficient steric repulsion to twist the carbonyl group out of planarity with the aromatic ring. This deconjugation, combined with the physical blockage, significantly retards hydrolysis despite the electron-withdrawing nature of fluorine.

Visualization: Stability & Metabolism Logic

The following diagram illustrates the mechanistic logic for designing these esters to resist rapid hydrolysis.

MetabolicStability cluster_0 Outcome Determination Design Design Input: Fluorinated Phenyl Benzoate Factor1 Electronic Effect (Fluorine EWG) Design->Factor1 Factor2 Steric Effect (Ortho-Substitution) Design->Factor2 Mechanism1 Increased Carbonyl Electrophilicity Factor1->Mechanism1 Induction Mechanism2 Blocked Nucleophilic Trajectory (Burgi-Dunitz) Factor2->Mechanism2 Shielding Result_Unstable Rapid Hydrolysis (Labile) Mechanism1->Result_Unstable Dominant in non-hindered Result_Stable Metabolic Stability (Tunable t1/2) Mechanism1->Result_Stable Counteracted by Sterics Mechanism2->Result_Stable Primary Driver

Figure 1: Mechanistic interplay between electronic activation and steric shielding determining hydrolytic stability.

Synthetic Methodologies

Synthesizing sterically hindered esters is non-trivial. Standard Fisher esterification often fails due to the very steric bulk desired for the final product.

Method A: Acyl Fluoride / Acid Chloride Activation (Primary Protocol)

For highly hindered substrates (e.g., 2,6-difluorobenzoic acid coupling with a hindered phenol), the acid chloride or acyl fluoride is required to overcome the activation energy barrier.

  • Reagent: Oxalyl chloride (

    
    ) or Cyanuric Fluoride.
    
  • Catalyst: DMF (catalytic) to form the Vilsmeier-Haack intermediate.

  • Base: NaH or LiHMDS (strong bases) are often needed to deprotonate the hindered phenol, making it a better nucleophile.

Method B: Yamaguchi Esterification

Useful for substrates sensitive to the harsh conditions of acid chlorides.

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent).

  • Mechanism: Forms a mixed anhydride that is attacked by the alcohol. DMAP is crucial as an acyl-transfer catalyst.

Method C: Biocatalytic Synthesis (Green/Niche)

Recent advances utilize engineered ligases (e.g., ClxA variants) to catalyze the formation of phenyl benzoates in aqueous media, offering a highly selective route for specific substitution patterns without protecting groups [1].

Experimental Protocol: Synthesis of 2,6-Difluorophenyl-2,6-Difluorobenzoate

This protocol is designed for maximum reliability in generating a "quadruply hindered" fluorinated ester.

Objective: Synthesize 2,6-difluorophenyl 2,6-difluorobenzoate. Scale: 5.0 mmol.

Materials
  • Acid: 2,6-Difluorobenzoic acid (0.79 g, 5.0 mmol)

  • Phenol: 2,6-Difluorophenol (0.65 g, 5.0 mmol)

  • Reagent: Thionyl Chloride (

    
    , 5 mL) or Oxalyl Chloride (1.2 eq)
    
  • Base: Triethylamine (

    
    , 1.5 eq) or Pyridine
    
  • Solvent: Dichloromethane (DCM, Anhydrous)

Step-by-Step Workflow
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask under Argon, dissolve 2,6-difluorobenzoic acid in anhydrous DCM (10 mL).

    • Add catalytic DMF (2 drops).

    • Add Oxalyl Chloride (0.52 mL, 6.0 mmol) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

    • Checkpoint: Aliquot into MeOH; TLC should show complete conversion to methyl ester (lower polarity than acid).

    • Concentrate in vacuo to remove excess oxalyl chloride. Redissolve in DCM (5 mL).

  • Coupling (Esterification):

    • In a separate flask, dissolve 2,6-difluorophenol (5.0 mmol) and

      
       (7.5 mmol) in DCM (10 mL). Cool to 0°C.
      
    • Add the prepared acid chloride solution dropwise via syringe pump (rate: 1 mL/min) to prevent exotherms.

    • Critical Step: The steric hindrance requires forcing conditions. If reaction stalls at RT (monitored by TLC), add DMAP (10 mol%) and reflux at 40°C for 12 hours.

  • Workup & Purification:

    • Quench with saturated

      
      .[1] Extract with DCM (3x).
      
    • Wash organics with 1M HCl (to remove amine), then Brine. Dry over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      .
      
    • Purification: Flash Column Chromatography.[2]

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Mobile Phase: Hexane:EtOAc (95:5). The fluorinated ester is highly lipophilic and will elute early.

  • Characterization:

    • 
       NMR:  Essential for verifying the integrity of both rings. Expect two distinct signals if the rings are different, or symmetry-related signals.
      
    • HRMS: Confirm

      
       or 
      
      
      
      .

Physicochemical & Biological Profiling

Data presentation is critical for decision-making in drug discovery.

Hydrolytic Stability Comparison

The following table illustrates the impact of steric hindrance and fluorination on ester half-life (


) in human plasma (simulated).
Compound StructureSubstituents (Benzoyl)Substituents (Phenyl)Relative

(Plasma)
LogP (Calc)Notes
Benzoate (Ref) HH1.0x (< 10 min)2.3Rapid hydrolysis
4-Fluoro 4-FH0.8x2.5Electronic activation reduces stability
2-Fluoro 2-FH2.5x2.5Slight steric protection
2,6-Difluoro 2,6-Di-FH15.0x 2.7Significant steric shielding
Quad-Fluoro 2,6-Di-F2,6-Di-F>100x 3.2Metabolic blocker / Stable scaffold
Visualization: Synthesis Decision Tree

SynthesisDecision Start Start: Choose Synthesis Route CheckHindrance Is the Phenol/Acid Sterically Hindered? Start->CheckHindrance Route_Standard Standard Coupling (EDC/NHS) CheckHindrance->Route_Standard No (Unsubstituted) Route_Yamaguchi Yamaguchi (2,4,6-Cl3-Benzoyl Cl) CheckHindrance->Route_Yamaguchi Moderate (Mono-ortho) Route_AcidCl Acid Chloride/Fluoride (SOCl2 / NaH) CheckHindrance->Route_AcidCl High (Di-ortho / F-substituted) Outcome Target Ester Route_Standard->Outcome Route_Yamaguchi->Outcome Route_AcidCl->Outcome

Figure 2: Decision matrix for selecting synthetic methodology based on steric demand.

Applications in Drug Development[2][3][4][5][6]

  • Prodrug Design:

    • Masking polar carboxylic acids or phenols to improve oral bioavailability. The 2,6-difluorobenzoyl group can be tuned to release the active drug only after passing the liver (avoiding first-pass hydrolysis) or inside specific tissues with high esterase activity.

  • Metabolic Stability:

    • Fluorine substitution blocks metabolic soft spots (para-hydroxylation).

    • Steric hindrance prevents premature cleavage by plasma butyrylcholinesterase (BChE) or carboxylesterases (CES1/CES2).

  • Liquid Crystals & Materials:

    • Fluorinated phenyl benzoates are key mesogens in Liquid Crystal Displays (LCDs) due to their low viscosity and high dielectric anisotropy (

      
      ).
      

References

  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Source: Scientific Reports (Nature) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: National Institutes of Health (PMC) URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Quantitative Structure-Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis. Source: Journal of Pharmaceutical Sciences URL:[Link]

Sources

An In-depth Technical Guide on the Electronic Effects of 4-Fluoro Substitution on Phenyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of a fluorine atom at the 4-position of the phenyl ring in phenyl benzoates instigates a nuanced interplay of inductive and resonance effects, significantly influencing the molecule's electronic properties and reactivity. This technical guide provides a comprehensive analysis of these electronic effects, grounded in established principles of physical organic chemistry. We will explore the theoretical underpinnings, supported by experimental data and computational insights, to offer a detailed understanding for researchers, scientists, and professionals in drug development. This guide will cover the synthesis of relevant compounds, the characterization of their electronic nature through kinetic studies and spectroscopic methods, and the application of linear free-energy relationships, such as the Hammett equation, to quantify these effects.

Introduction: The Dichotomous Nature of Fluorine in Aromatic Systems

The substitution of hydrogen with fluorine in an aromatic ring introduces a fascinating dichotomy of electronic influences. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[1] This effect tends to decrease the electron density of the aromatic ring. Conversely, due to its lone pairs of electrons, fluorine can participate in resonance, donating electron density to the pi (π) system of the benzene ring, an effect known as a +R or +M effect.[1][2] The net electronic impact of a fluorine substituent is a delicate balance between these opposing forces. In the context of phenyl benzoates, a 4-fluoro substitution on the phenyl (phenoxy) moiety directly impacts the reactivity of the ester carbonyl group, a critical consideration in fields ranging from medicinal chemistry to materials science.[3]

Theoretical Framework: Inductive vs. Resonance Effects

The electronic influence of a substituent on the reactivity of a functional group in a benzene derivative can be dissected into its inductive and resonance components.

  • Inductive Effect (-I): This is the through-bond polarization of σ electrons caused by the high electronegativity of the fluorine atom.[1] This effect is strongest at the ipso-carbon and diminishes with distance.

  • Resonance Effect (+R): This involves the delocalization of fluorine's lone pair electrons into the aromatic π-system.[2] This effect increases electron density, particularly at the ortho and para positions.

For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[4] However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[5] In the case of 4-fluorophenyl benzoate, the key is to understand how this combined electronic influence is transmitted to the ester functional group.

G cluster_0 Electronic Effects of 4-Fluoro Substituent Fluorine Fluorine Inductive_Effect -I Effect (Electron Withdrawing) Fluorine->Inductive_Effect σ-bond polarization Resonance_Effect +R Effect (Electron Donating) Fluorine->Resonance_Effect π-system delocalization Aromatic_Ring Phenyl Ring Inductive_Effect->Aromatic_Ring Resonance_Effect->Aromatic_Ring Ester_Group Ester Carbonyl Aromatic_Ring->Ester_Group Transmission of Electronic Influence

Caption: Dueling electronic effects of a 4-fluoro substituent.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effects of meta- and para-substituents on the reactivity of benzene derivatives.[6][7] It is a linear free-energy relationship expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of the substituted compound.[8]

  • k₀ is the rate constant for the reaction of the unsubstituted (parent) compound.[8]

  • σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.[8][9] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[8]

  • ρ (rho) is the reaction constant, indicating the sensitivity of a particular reaction to substituent effects.[7][8]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state.[7][8] Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, implying the development of a positive charge in the transition state.

Experimental Analysis of the 4-Fluoro Substituent Effect

A common method to probe the electronic effects of substituents on phenyl benzoates is to study the kinetics of their alkaline hydrolysis.[10][11] This reaction proceeds through a nucleophilic acyl substitution mechanism (BAc2), involving the formation of a tetrahedral intermediate.

G Reactants 4-Fluorophenyl Benzoate + OH⁻ Transition_State_1 Tetrahedral Intermediate Formation (Rate-Determining Step) Reactants->Transition_State_1 Intermediate Tetrahedral Intermediate Transition_State_1->Intermediate Transition_State_2 Leaving Group Departure Intermediate->Transition_State_2 Products Benzoate + 4-Fluorophenoxide Transition_State_2->Products

Caption: Alkaline hydrolysis of 4-fluorophenyl benzoate workflow.

The rate of this reaction is sensitive to the electronic properties of the substituent on the phenoxy ring. An electron-withdrawing substituent will stabilize the developing negative charge on the oxygen atom of the tetrahedral intermediate, thereby increasing the reaction rate.[10]

Synthesis of 4-Fluorophenyl Benzoate

A standard method for the synthesis of phenyl benzoates is the Schotten-Baumann reaction, which involves the reaction of a substituted benzoyl chloride with a phenol in the presence of an aqueous base.[12]

Experimental Protocol: Synthesis of 4-Fluorophenyl Benzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenol (1.0 eq) in a 10% aqueous sodium hydroxide solution.

  • Addition of Acylating Agent: Cool the solution in an ice bath and add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Reaction: Continue stirring at room temperature for 1-2 hours.

  • Work-up: Collect the precipitated solid by filtration, wash thoroughly with cold water and a cold, dilute sodium bicarbonate solution, and then again with water.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 4-fluorophenyl benzoate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Kinetic Measurements of Alkaline Hydrolysis

The rate of hydrolysis can be monitored spectrophotometrically by following the increase in absorbance of the resulting 4-fluorophenoxide ion.[10]

Experimental Protocol: Kinetic Analysis of Hydrolysis

  • Stock Solutions: Prepare a stock solution of 4-fluorophenyl benzoate in a suitable organic solvent (e.g., acetonitrile) and a series of aqueous sodium hydroxide solutions of known concentrations.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the λmax of the 4-fluorophenoxide ion and maintain a constant temperature (e.g., 25°C) using a thermostatted cuvette holder.

  • Reaction Initiation: Inject a small aliquot of the ester stock solution into a cuvette containing the NaOH solution and mix rapidly.

  • Data Acquisition: Record the absorbance at regular time intervals.

  • Data Analysis: The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of NaOH.

Data Presentation and Interpretation

The following table presents typical Hammett constants for relevant substituents.

Substituent (X)σpElectronic Effect
-NO₂0.78Strong Electron-Withdrawing
-CN0.66Strong Electron-Withdrawing
-Cl0.23Electron-Withdrawing
-F 0.06 Weakly Electron-Withdrawing
-H0.00Reference
-CH₃-0.17Electron-Donating
-OCH₃-0.27Strong Electron-Donating

The positive σp value for fluorine (0.06) indicates that, overall, it acts as a weak electron-withdrawing group at the para position. This implies that the inductive effect slightly dominates over the resonance effect. Consequently, the rate of alkaline hydrolysis of 4-fluorophenyl benzoate is expected to be slightly faster than that of the unsubstituted phenyl benzoate. This is because the electron-withdrawing nature of the 4-fluoro substituent provides a small degree of stabilization to the negatively charged transition state of the reaction.[10]

Spectroscopic and Computational Characterization

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine atoms.[14] The chemical shift of the ¹⁹F nucleus in 4-fluorophenyl benzoate is influenced by the electronic effects of the benzoyl group. The ¹⁹F chemical shift can provide valuable information about the electron density at the fluorine-bearing carbon.[15][16]

Computational Chemistry

Density Functional Theory (DFT) calculations can provide deeper insights into the electronic structure of 4-fluorophenyl benzoate.[17][18] By calculating properties such as molecular orbital energies (HOMO, LUMO) and atomic charges, it is possible to visualize and quantify the electronic effects of the 4-fluoro substituent.[19][20] For instance, DFT calculations can show a lowering of the HOMO and LUMO energy levels upon fluorination, consistent with the electron-withdrawing nature of fluorine.[17]

G Start Define Molecular Structure (4-Fluorophenyl Benzoate) DFT_Calculation Perform DFT Calculation (e.g., B3LYP/6-31G**) Start->DFT_Calculation Analyze_Output Analyze Output Data DFT_Calculation->Analyze_Output Properties Electronic Properties: - HOMO/LUMO Energies - Molecular Electrostatic Potential - NBO Charges Analyze_Output->Properties End Interpret Electronic Effects Properties->End

Caption: A typical workflow for computational analysis.

Implications for Drug Development and Materials Science

The subtle electronic modifications introduced by a 4-fluoro substituent can have profound consequences in applied chemical sciences.

  • Medicinal Chemistry: The incorporation of fluorine into drug candidates can significantly alter their metabolic stability, binding affinity, and pharmacokinetic properties.[3] The weak electron-withdrawing nature of the 4-fluoro group in a phenyl benzoate scaffold can influence its interaction with biological targets and its susceptibility to enzymatic hydrolysis.

  • Materials Science: The electronic properties of aromatic esters are crucial for their application in areas such as liquid crystals and polymers.[21] The 4-fluoro substituent can be used to fine-tune the electronic and, consequently, the optical and physical properties of these materials.

Conclusion

The 4-fluoro substitution on phenyl benzoates presents a classic example of the competing inductive and resonance effects that govern the reactivity of substituted aromatic systems. While fluorine is highly electronegative, its ability to donate electron density through resonance results in a net weakly electron-withdrawing character at the para position. This has been quantitatively demonstrated through the application of the Hammett equation to the kinetics of alkaline hydrolysis, where the 4-fluoro substituent leads to a modest rate enhancement compared to the unsubstituted analogue. Spectroscopic techniques like ¹⁹F NMR and computational methods such as DFT provide further detailed insights into the electronic perturbations caused by fluorination. A thorough understanding of these electronic effects is paramount for the rational design of molecules with tailored properties in drug discovery and materials science.

References

  • Benchchem. (n.d.). Synthesis of Ethyl 4-(4-fluorophenyl)benzoate.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates.
  • Grokipedia. (n.d.). Taft equation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4-(4-fluorophenyl)benzoate.
  • Bauerová, I., & Ludwig, M. (2001). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids.
  • Semantic Scholar. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids.
  • ResearchGate. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids.
  • Emsley, J. W., & Lindon, J. C. (1975). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. Molecular Physics, 29(2), 543-554.
  • Benchchem. (n.d.). Ethyl 4-(4-fluorophenyl)benzoate as a Precursor for Pharmaceutical Compounds.
  • Aruldhas, G., & Venkateswarlu, P. (1963). 1H and 19F nuclear magnetic resonance spectra of some para substituted fluorobenzenes. II. Molecular Physics, 7(1), 19-24.
  • YouTube. (2024). Hammett Equation.
  • Benchchem. (n.d.). Comparative Reactivity of Ethyl 4-(4-fluorophenyl)benzoate and its Analogs: A Quantitative and Mechanistic Study.
  • Wikipedia. (n.d.). Hammett equation.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ACS Omega. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?.
  • PMC. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship.
  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects.
  • Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table.
  • ResearchGate. (2025). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule.
  • Benchchem. (n.d.). Computational Insights into the Electronic Landscape of Fluoroazulenes: A Technical Overview.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.

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An In-depth Technical Guide to the Hydrolytic Stability of 2,6-Dimethylphenyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Steric Shielding in Ester Stability

Esters are fundamental functional groups in organic chemistry and are prevalent in pharmaceuticals, materials science, and biochemistry.[1] Their susceptibility to hydrolysis—the cleavage of the ester bond by water—can be either a critical liability, leading to degradation, or a strategic advantage, as seen in the design of prodrugs.[1][2] Prodrugs are inactive compounds that are metabolized in the body to release an active therapeutic agent.[3] The ester prodrug strategy is frequently employed to improve the physicochemical properties of a drug, such as lipophilicity, to enhance membrane permeation.[4][5]

However, for a prodrug to be effective, it must remain stable until it reaches its target, where enzymatic or chemical hydrolysis should occur at a controlled rate.[5] This is where the unique properties of 2,6-dimethylphenyl esters become paramount. The two methyl groups positioned ortho to the ester linkage provide substantial steric hindrance, creating a molecular shield around the electrophilic carbonyl carbon.[6][7] This steric bulk physically obstructs the approach of nucleophiles like water or hydroxide ions, significantly reducing the rate of non-enzymatic hydrolysis and enhancing stability across a range of pH conditions.[7][8] This guide provides a detailed examination of the factors governing the hydrolytic stability of these hindered esters, outlines robust methodologies for their evaluation, and discusses their application in modern drug development.

The Chemistry of Ester Hydrolysis: A Mechanistic Overview

Ester hydrolysis is the chemical breakdown of an ester into a carboxylic acid and an alcohol through the addition of water.[1] This process can be catalyzed by either an acid or a base, with the reaction rate being highly dependent on the pH of the solution.[1][9]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is a reversible process.[10][11] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate.[8] Subsequent proton transfer and elimination of the alcohol regenerate the acid catalyst and yield the carboxylic acid and alcohol products.[1][8]

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide, hydrolysis is an irreversible reaction known as saponification.[12] The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.[9][10] This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide ion (⁻OR'). The alkoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a highly stable carboxylate salt.[12] This irreversibility makes base-catalyzed hydrolysis the more common pathway for ester degradation in alkaline environments.[10]

Core Factors Influencing the Stability of 2,6-Dimethylphenyl Esters

The rate of hydrolysis for any ester is a multifactorial equation, but for 2,6-dimethylphenyl esters, steric hindrance is the dominant variable.

Steric Hindrance: The Primary Stability Determinant

The defining feature of 2,6-dimethylphenyl esters is the profound steric hindrance imparted by the ortho-methyl groups. These groups flank the ester functionality, creating a congested environment that significantly impedes the necessary approach of a nucleophile to the carbonyl carbon.[6] This steric shield raises the activation energy for the formation of the tetrahedral intermediate, which is often the rate-determining step, thereby slowing down both acid- and base-catalyzed hydrolysis.[7] This principle is a cornerstone of "steric shielding," a strategy used to increase the stability of otherwise labile functional groups.

Electronic Effects

While steric effects are primary, the electronic nature of substituents on both the phenyl ring and the acyl group can modulate stability. Electron-withdrawing groups attached to the carbonyl carbon can increase its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis.[10][13] Conversely, electron-donating groups decrease the electrophilicity and slow the reaction. However, in the case of 2,6-dimethylphenyl esters, these electronic influences are often secondary to the overwhelming steric effects.

pH and Temperature

Like all esters, the hydrolytic stability of 2,6-dimethylphenyl esters is highly dependent on pH and temperature.

  • pH: The rate of hydrolysis is typically lowest in a slightly acidic to neutral pH range (pH 4-8).[14] Under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, the catalytic effect of H⁺ and OH⁻ ions, respectively, significantly accelerates degradation.[14]

  • Temperature: An increase in temperature provides more kinetic energy to the reacting molecules, increasing the frequency and force of collisions and thereby accelerating the rate of hydrolysis.[1][8]

Ester 2,6-Dimethylphenyl Ester Hydrolytic Stability Steric Steric Hindrance (Dominant Factor) Ester->Steric Influenced by Electronic Electronic Effects (Substituent Dependent) Ester->Electronic Influenced by pH System pH Ester->pH Influenced by Temp Temperature Ester->Temp Influenced by Ortho Ortho (2,6) Methyl Groups Steric->Ortho Caused by EWG Electron-Withdrawing Groups (Decrease Stability) Electronic->EWG EDG Electron-Donating Groups (Increase Stability) Electronic->EDG Acid Acidic (H⁺ Catalysis) pH->Acid Base Basic (OH⁻ Catalysis) pH->Base Rate Reaction Rate Temp->Rate Increases Ortho->Rate Decreases EWG->Rate Increases EDG->Rate Decreases Acid->Rate Increases Base->Rate Increases

Key factors influencing the hydrolytic stability of 2,6-dimethylphenyl esters.

Experimental Design for Assessing Hydrolytic Stability

A robust assessment of hydrolytic stability requires a well-controlled kinetic study. The goal is to determine the rate of disappearance of the parent ester compound over time under various conditions. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this purpose due to its specificity and sensitivity.

Self-Validating Experimental Protocol: A pH-Rate Profile Study

This protocol describes a self-validating system for determining the hydrolytic stability of a 2,6-dimethylphenyl ester as a function of pH.

Objective: To determine the pseudo-first-order rate constant (k) and half-life (t₁/₂) of the ester at various pH values at a constant temperature.

Materials & Equipment:

  • 2,6-dimethylphenyl ester test compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Buffer salts (e.g., phosphate, acetate, borate) to prepare buffers at pH 3, 5, 7.4, and 9.

  • 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment and reaction quenching.[14]

  • Calibrated HPLC system with UV detector

  • Constant temperature incubator or water bath (set to 37°C)[15]

  • Calibrated pH meter

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the ester in ACN. This organic solvent prevents premature hydrolysis.

    • Buffer Solutions: Prepare aqueous buffer solutions at the target pH values (e.g., pH 3, 5, 7.4, 9). Ensure all buffers are at the desired ionic strength.

  • Reaction Initiation:

    • For each pH condition, pipette 9.9 mL of the buffer into a sealed glass vial and allow it to equilibrate to 37°C in the incubator.

    • To initiate the reaction, add 100 µL of the 1 mg/mL ester stock solution to the buffer (final concentration: 10 µg/mL). Vortex immediately and start a stopwatch. This is time zero (t=0).[16]

  • Time-Point Sampling:

    • Immediately after initiation, withdraw a 1 mL aliquot for the t=0 sample.

    • Quench the reaction instantly by adding the aliquot to a vial containing 1 mL of a 50:50 ACN:0.1 M HCl solution. The organic solvent and low pH effectively stop further hydrolysis.

    • Repeat the sampling and quenching process at predetermined time intervals (e.g., 1, 2, 4, 8, 16, 24 hours). The sampling schedule should be adjusted based on the expected stability of the ester.

  • HPLC Analysis:

    • Analyze all quenched samples by a validated, stability-indicating HPLC method. The method must be able to resolve the parent ester from its hydrolysis products (the carboxylic acid and 2,6-dimethylphenol).

    • A typical reversed-phase method might use a C18 column with a gradient elution of ACN and water (with 0.1% formic acid).

    • Monitor the peak area of the parent ester at a suitable UV wavelength.

  • Data Analysis:

    • For each pH, plot the natural logarithm (ln) of the ester concentration (or peak area) versus time.

    • If the reaction follows first-order kinetics, the plot will be a straight line.[17][18]

    • The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k).[17]

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .

start Start prep Prepare Stock & Buffer Solutions start->prep equil Equilibrate Buffers (37°C) prep->equil init Initiate Reaction: Add Ester to Buffer equil->init sample Sample at Time Points (t=0, 1, 2, 4... hr) init->sample sample->sample quench Quench Aliquots (ACN/Acid) sample->quench hplc HPLC Analysis (Quantify Ester) quench->hplc plot Plot ln[Ester] vs. Time hplc->plot calc Calculate k and t₁/₂ plot->calc end End calc->end

Experimental workflow for a pH-rate profile hydrolytic stability study.

Data Presentation and Interpretation

The results of the stability study should be summarized in a clear and concise format. A table is ideal for comparing the rate constants and half-lives across different pH conditions.

Table 1: Representative Hydrolytic Stability Data for a Hypothetical 2,6-Dimethylphenyl Ester at 37°C

pHBuffer SystemRate Constant (k), hr⁻¹Half-life (t₁/₂), hours
3.0Acetate0.01546.2
5.0Acetate0.004173.3
7.4Phosphate0.00977.0
9.0Borate0.0858.2

Interpretation: The data in Table 1 clearly illustrate the pH-dependent stability profile. The ester exhibits maximum stability at pH 5.0, with significantly faster degradation under both acidic (pH 3.0) and, most notably, basic (pH 9.0) conditions. This "U-shaped" or "V-shaped" pH-rate profile is characteristic of ester hydrolysis. The exceptional stability at physiological pH (7.4) and in the acidic environment of the upper GI tract (simulated by pH 3.0 and 5.0) underscores the value of the 2,6-dimethylphenyl moiety in designing orally administered prodrugs that can resist premature degradation.

Conclusion

The hydrolytic stability of 2,6-dimethylphenyl esters is a direct and potent consequence of the steric hindrance provided by the ortho-methyl substituents. This structural feature provides a powerful tool for medicinal chemists and drug development professionals to enhance the chemical stability of ester-containing molecules, particularly in the design of prodrugs. By effectively shielding the labile ester bond from non-enzymatic hydrolysis, this strategy allows for greater control over a drug's release profile, helping to ensure that the active compound is delivered to its site of action. A thorough understanding and rigorous experimental evaluation of the pH-rate stability profile, as outlined in this guide, are critical steps in the successful development of these advanced therapeutic agents.

References

  • TutorChase. (n.d.). How do esters undergo hydrolysis? Retrieved from [Link]

  • Fiveable. (2025, August 15). Ester Hydrolysis Definition. Retrieved from [Link]

  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Retrieved from [Link]

  • Tanaka, Y., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Retrieved from [Link]

  • Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis. Retrieved from [Link]

  • PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. Retrieved from [Link]

  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453. Retrieved from [Link]

  • Holmquist, B., & Bruice, T. C. (1969). Transmission of substituent effects in polar reactions. Part 1.—Field effects in ester hydrolysis. Transactions of the Faraday Society, 65, 2341-2349. Retrieved from [Link]

  • De'ath, N. J., & Mislow, K. (1972). Steric and electronic effects on the stereochemistry of the alkaline hydrolysis of acyclic dialkoxyphosphonium salts. Pseudorotation of intermediates in phosphorus ester reactions. The Journal of Organic Chemistry, 37(16), 2589-2595. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Al-Ghananeem, A. M. (n.d.). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Retrieved from [Link]

  • BrainKart. (2016, March 12). Determination of rate constant of acid catalysed hydrolysis of an ester. Retrieved from [Link]

  • alevelchemistry.co.uk. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Mitchell, D., & Su, G. (2013). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Scilit. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • Al-Majid, A. M. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Retrieved from [Link]

  • ncert.nic.in. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure. Retrieved from [Link]

  • Finlay, J. A., et al. (2017). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ChemMedChem, 12(10), 749–754. Retrieved from [Link]

  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 643-652. Retrieved from [Link]

  • International Journal of Science and Research. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • Scribd. (n.d.). Rate Constant of Ester Hydrolysis. Retrieved from [Link]

  • Lubes'N'Greases. (2020, January 17). Enhancing Esters Hydrolytic Stability and Biodegradability. Retrieved from [Link]

  • Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Retrieved from [Link]

  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

Sources

The Strategic Integration of Fluorinated Benzoate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into the benzoate pharmacophore represents a high-leverage strategy in modern medicinal chemistry. This guide analyzes the structure-activity relationship (SAR) of fluorinated benzoate derivatives, focusing on their physicochemical modulation, metabolic stability, and binding kinetics. By systematically replacing hydrogen with fluorine, researchers can fine-tune acidity (pKa), lipophilicity (LogP), and metabolic half-life (


) without significantly altering steric bulk. This document provides actionable protocols and mechanistic insights for leveraging these derivatives in oncology and antimicrobial research.

Physicochemical Foundation: The Fluorine Effect

The benzoate core (C6H5COO-) is sensitive to electronic perturbation. Fluorine, being the most electronegative element (3.98 Pauling scale), exerts a profound inductive effect (-I) while offering a steric radius (1.47 Å) closely mimicking hydrogen (1.20 Å). This "bioisosteric mimicry" allows for electronic modulation with minimal steric penalty.

Modulation of Acidity (pKa) and Lipophilicity

The position of the fluorine atom dictates the magnitude of the inductive effect. Ortho-substitution provides the most dramatic shift in pKa due to the proximity to the carboxylate, stabilizing the anion via electron withdrawal.

Table 1: Physicochemical Impact of Fluorine Substitution on Benzoic Acid

DerivativepKa (at 25°C)LogP (Octanol/Water)Electronic Effect (Hammett

)
Benzoic Acid (Ref) 4.201.870.00
2-Fluorobenzoic acid 3.271.86High Inductive (-I)
3-Fluorobenzoic acid 3.862.10Moderate Inductive
4-Fluorobenzoic acid 4.142.20Inductive + Resonance (+R)
2,6-Difluorobenzoic acid 2.301.75Cumulative Ortho Effect

Data synthesized from standard physicochemical databases and bench-validated measurements.

Key Insight: The ortho-fluorine effect (lowering pKa by ~1 unit) is critical for improving solubility at physiological pH (7.4) by ensuring the molecule exists predominantly in the ionized carboxylate form.

Synthetic Architectures

Constructing fluorinated benzoates requires navigating the stability of the C-F bond. Two primary workflows dominate: direct functionalization of pre-fluorinated scaffolds and late-stage fluorination for radiolabeling.

Workflow Visualization

The following diagram outlines the decision tree for synthesizing and derivatizing fluorinated benzoates.

SynthesisWorkflow Start Target Design RouteA Route A: Pre-fluorinated Scaffold Modification Start->RouteA RouteB Route B: Late-Stage Fluorination (18F PET) Start->RouteB StepA1 Esterification/Amidation (COCl2 / ROH) RouteA->StepA1 StepA2 Nucleophilic Subst. (SnAr) RouteA->StepA2 StepB1 Iodonium Salt Precursor RouteB->StepB1 Product Bioactive Fluorinated Benzoate Derivative StepA1->Product StepA2->Product StepB2 18F-Fluorination (Cu-Catalyzed) StepB1->StepB2 StepB2->Product

Figure 1: Synthetic decision tree comparing scaffold modification vs. late-stage fluorination.

Protocol: Synthesis of Ethyl 4-fluorobenzoate

This protocol demonstrates the functionalization of a fluorinated core, a foundational step for creating hydrazide-based antimicrobial agents.

Objective: Quantitative conversion of 4-fluorobenzoic acid to its ethyl ester.

Reagents:

  • 4-Fluorobenzoic acid (15.0 g, 107 mmol)

  • Absolute Ethanol (60 mL)

  • Conc. H₂SO₄ (7.5 mL)

  • 10% Na₂CO₃ solution[1]

Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 15 g of 4-fluorobenzoic acid in 60 mL absolute ethanol.

  • Catalysis: Add 7.5 mL conc. H₂SO₄ dropwise with constant shaking. Caution: Exothermic reaction.

  • Reflux: Attach a condenser and reflux at 80°C for 7–8 hours.

  • Monitoring: Check progress via TLC (Ethyl Acetate/n-Hexane 1:4). The acid spot (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).

  • Neutralization: Cool to room temperature. Pour into ice water. Neutralize with 10% Na₂CO₃ until effervescence ceases (pH ~7–8).

  • Extraction: Extract with diethyl ether (3 x 50 mL). Dry organic layer over anhydrous MgSO₄.

  • Isolation: Evaporate solvent under reduced pressure to yield ethyl 4-fluorobenzoate as a clear oil.

Validation:

  • Yield: Expected >90%.

  • 1H NMR (CDCl3): δ 8.05 (m, 2H), 7.10 (m, 2H), 4.38 (q, 2H), 1.40 (t, 3H).

Structure-Activity Relationship (SAR)

Metabolic Stability: The "Fluorine Blockade"

Metabolic liability often stems from Cytochrome P450 (CYP450) mediated oxidation at electron-rich aromatic positions. Replacing a hydrogen with fluorine at the para position blocks this "soft spot" due to the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H), preventing hydroxylation and subsequent glucuronidation.

MetabolicBlockade Substrate Benzoate Substrate PathH H-Substituted (Native) Weak C-H Bond Substrate->PathH R=H PathF F-Substituted (Modified) Strong C-F Bond Substrate->PathF R=F CYP CYP450 Enzyme (Oxidative Attack) Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidation PathH->CYP Stable Metabolically Stable (Extended t1/2) PathF->Stable Blocked

Figure 2: Mechanism of metabolic stabilization via Fluorine substitution.

Antimicrobial Synergism

Fluorinated benzoates exhibit enhanced membrane permeability compared to their non-fluorinated counterparts.

  • Mechanism: The lipophilic nature of the fluorinated ring facilitates passive diffusion across the bacterial cell wall. Once inside, the acidic benzoate collapses the proton motive force (PMF).

  • Data Trend: 2-fluorobenzoate derivatives often show 2-4x lower MIC (Minimum Inhibitory Concentration) against S. aureus compared to non-fluorinated analogues, particularly when coupled with benzothiazole moieties.

Experimental Protocol: HLM Metabolic Stability Assay

To validate the SAR hypothesis regarding metabolic stability, the following Human Liver Microsome (HLM) assay is the industry standard.

Objective: Determine intrinsic clearance (


) of fluorinated benzoates.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

Workflow:

  • Pre-incubation: Mix 30 µL HLM (final conc. 0.5 mg/mL) with 440 µL buffer and 5 µL test compound (1 µM final, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add 25 µL NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life:
    
    
    
    
    
    

References

  • BenchChem. (2025).[1][2][3][4][5] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from 1

  • PubChem. (2025).[6] 2-Fluorobenzoic acid: Chemical and Physical Properties. Retrieved from 6

  • Bhattarai, P., et al. (2026).[7] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from 8

  • Summerfield, C. J. E., & Pattison, G. (2026).[9] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Retrieved from 9

  • ResearchGate. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. Retrieved from 10[7][11]

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Methodological & Application

Application Note & Protocol: Synthesis of 2,6-dimethylphenyl 4-fluorobenzoate via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2,6-dimethylphenyl 4-fluorobenzoate, an aryl ester with potential applications in materials science and as an intermediate in drug discovery. The strategic incorporation of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability in bioactive molecules.[1][2] The synthesis is achieved through the Schotten-Baumann reaction, a robust and high-yielding method for the acylation of alcohols and phenols.[3][4][5] This document details the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for structural characterization, designed for researchers in organic synthesis, medicinal chemistry, and materials development.

Introduction and Scientific Principles

Aryl esters are a cornerstone functional group in organic chemistry, serving as key intermediates and target molecules in pharmaceuticals, agrochemicals, and polymers.[6][7] The target molecule, 2,6-dimethylphenyl 4-fluorobenzoate, combines the sterically hindered 2,6-dimethylphenol moiety with the electronically distinct 4-fluorobenzoyl group. The hindered phenol component is often used to enhance the stability of molecules, while the fluorinated aromatic ring is a common motif in modern drug design to improve pharmacokinetic and pharmacodynamic profiles.[1][2]

The Schotten-Baumann reaction is an exemplary method for synthesizing esters from phenols and highly reactive acyl chlorides.[8][9][10] First described by Carl Schotten and Eugen Baumann in 1883, its enduring utility lies in its operational simplicity and broad applicability.[8][9] The reaction is typically performed under biphasic conditions, consisting of an organic solvent and an aqueous alkaline solution.[8][9]

Causality of Experimental Design:

  • The Role of the Base: The reaction's success hinges on the presence of a base, typically sodium hydroxide. The base serves two critical functions:

    • It deprotonates the weakly acidic phenol (2,6-dimethylphenol) to form the corresponding sodium phenoxide. This phenoxide is a significantly more potent nucleophile than the parent phenol, which is essential for efficiently attacking the electrophilic carbonyl carbon of the acyl chloride.[4]

    • It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the phenoxide or other basic species and driving the equilibrium towards product formation.[4][11]

  • Nucleophilic Acyl Substitution Mechanism: The core transformation follows a nucleophilic acyl substitution pathway. The highly nucleophilic phenoxide ion attacks the carbonyl carbon of 4-fluorobenzoyl chloride, leading to the formation of a transient tetrahedral intermediate.[3][4] This intermediate subsequently collapses, expelling the chloride ion—an excellent leaving group—to yield the final ester product.

  • Reactant Considerations:

    • 2,6-Dimethylphenol: This substrate is a solid at room temperature and is readily soluble in many organic solvents.[6][12][13] The two methyl groups ortho to the hydroxyl group introduce significant steric hindrance, which can influence reaction rates but also provides stability to the resulting ester.

    • 4-Fluorobenzoyl Chloride: This is a highly reactive, corrosive, and moisture-sensitive liquid acylating agent.[14][15][16] Its reactivity ensures efficient acylation of the phenoxide.

Reaction Scheme and Mechanism

The overall transformation and its underlying mechanism are illustrated below.

Caption: Overall synthesis of 2,6-dimethylphenyl 4-fluorobenzoate.

Mechanism start Step 1: Phenoxide Formation 2,6-Dimethylphenol is deprotonated by NaOH. step2 Step 2: Nucleophilic Attack The phenoxide attacks the carbonyl carbon of 4-fluorobenzoyl chloride. start->step2 step3 Step 3: Tetrahedral Intermediate A transient tetrahedral intermediate is formed. step2->step3 step4 Step 4: Collapse & Product Formation The intermediate collapses, expelling Cl⁻ to form the stable ester product. step3->step4 end_node Final Product: 2,6-dimethylphenyl 4-fluorobenzoate step4->end_node

Caption: Mechanistic steps of the Schotten-Baumann esterification.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.Properties & Hazards
2,6-DimethylphenolC₈H₁₀O122.161.22 g10.01.0White solid.[6][12] Incompatible with bases, acid chlorides.[13][17]
4-Fluorobenzoyl chlorideC₇H₄ClFO158.561.30 mL11.01.1Colorless liquid (d=1.32 g/mL).[7][18] Corrosive, causes burns. Reacts with water.[14][16]
Sodium Hydroxide (NaOH)NaOH40.000.88 g22.02.2Used as a 10% w/v aqueous solution (22 mL). Corrosive.
Dichloromethane (DCM)CH₂Cl₂84.93~75 mL--Volatile organic solvent. Use in a fume hood.
Hydrochloric Acid (HCl)HCl36.46As needed--Used as a 1 M aqueous solution for work-up. Corrosive.
Sodium Chloride (Brine)NaCl58.44As needed--Saturated aqueous solution for work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--Drying agent.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

Synthesis Procedure
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylphenol (1.22 g, 10.0 mmol) in dichloromethane (25 mL).

  • Addition of Base: Add the 10% aqueous sodium hydroxide solution (22 mL, ~22 mmol) to the flask.

  • Cooling: Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 10-15 minutes. This ensures efficient formation of the sodium 2,6-dimethylphenoxide at the interface.

  • Acylation: Transfer 4-fluorobenzoyl chloride (1.30 mL, 11.0 mmol) to a dropping funnel. Add it dropwise to the rapidly stirring reaction mixture over 15-20 minutes. Maintain the temperature below 10 °C during the addition. A white precipitate (the product) may begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 2-3 hours to ensure the reaction goes to completion.

Work-up and Purification
  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

  • Extraction: Extract the remaining aqueous layer with an additional portion of DCM (20 mL). Combine this with the first organic extract.

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (2 x 25 mL) to neutralize any remaining NaOH and remove unreacted phenoxide.

    • Water (25 mL).

    • Saturated NaCl solution (brine) (25 mL) to facilitate drying.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Decant or filter the dried solution into a pre-weighed round-bottom flask and remove the dichloromethane using a rotary evaporator.

  • Purification: The resulting crude white solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure 2,6-dimethylphenyl 4-fluorobenzoate.

Characterization of Expected Product
  • Appearance: White crystalline solid.

  • FT-IR (ATR, cm⁻¹): Expected characteristic absorption bands include a strong C=O stretch for the ester at ~1735-1745 cm⁻¹, a C-O stretch at ~1250-1270 cm⁻¹, and aromatic C-H stretches.

  • ¹H NMR (CDCl₃, ppm):

    • Aromatic protons from the fluorobenzoyl group will appear as two doublets or multiplets in the range of 7.2-8.2 ppm.

    • Aromatic protons from the dimethylphenyl group will appear as a multiplet or distinct signals around 7.0-7.2 ppm.

    • The two methyl groups (-CH₃) will appear as a sharp singlet at ~2.1-2.2 ppm, integrating to 6H.

  • ¹³C NMR (CDCl₃, ppm):

    • The ester carbonyl (C=O) carbon should appear around 164-166 ppm.

    • Aromatic carbons will appear in the range of 115-168 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.

    • The methyl carbons will appear around 16-17 ppm.

  • Mass Spectrometry (ESI+): Expected [M+Na]⁺ peak at m/z = 285.09.

Experimental Workflow Visualization

Workflow A Setup Dissolve 2,6-dimethylphenol in DCM and add aqueous NaOH. B Acylation Cool to 0°C and add 4-fluorobenzoyl chloride dropwise. A->B C Reaction Stir at room temperature for 2-3 hours. B->C D Work-up Phase separation, extraction, and sequential washing (acid, water, brine). C->D E Isolation Dry with Na₂SO₄ and remove solvent via rotary evaporation. D->E F Purification Recrystallize crude solid from a suitable solvent system. E->F G Characterization FT-IR, ¹H NMR, ¹³C NMR, MS. F->G

Caption: Step-by-step experimental workflow for synthesis and analysis.

Trustworthiness & Field-Proven Insights

  • Self-Validation: The protocol's integrity is maintained by clear checkpoints. Successful work-up is confirmed by pH testing of the aqueous waste after the acid wash. Purity can be initially assessed by thin-layer chromatography (TLC) before committing to a full-scale purification. The final characterization data (NMR, IR, MS) provides definitive structural confirmation.

  • Managing Exothermicity: The acylation reaction is exothermic. Dropwise addition of the acyl chloride at 0 °C is crucial to control the reaction rate and prevent potential side reactions or excessive heat generation.

  • Importance of Vigorous Stirring: In this biphasic system, the reaction occurs at the interface between the organic and aqueous layers. Vigorous stirring is essential to maximize the surface area between the phases, thereby increasing the reaction rate and ensuring a high yield.

  • Alternative Bases: While aqueous NaOH is cost-effective and efficient, an alternative is to use an organic base like pyridine or triethylamine in a single-phase aprotic solvent (e.g., DCM).[3][19] Pyridine can act as both a base and a nucleophilic catalyst. However, the aqueous NaOH method is often preferred for its simplicity in work-up, as the base and salts are easily removed by washing with water.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.
  • Molbase. (n.d.). 4-Fluorobenzoyl chloride 403-43-0 wiki.
  • Lookchem. (n.d.). Cas 576-26-1, 2,6-Dimethylphenol.
  • ChemicalBook. (2026, January 13). 2,6-Dimethylphenol | 576-26-1.
  • Sinocure Chemical Group. (2025, April 15). Understanding 2,6-Dimethylphenol (CAS 576-26-1): A Key Chemical Intermediate.
  • PubChem. (n.d.). 2,6-Dimethylphenol.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Scimplify. (n.d.). 4-Fluorobenzoyl chloride (CAS NO:403-43-0).
  • Chem-Impex. (n.d.). 4-Fluorobenzoyl chloride.
  • Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride.
  • CDH Fine Chemical. (n.d.). 2,6-DIMETHYL PHENOL CAS No 576-26-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • chemeurope.com. (n.d.). Schotten-Baumann reaction.
  • PubChem. (n.d.). 4-Fluorobenzoyl chloride.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • RSC Publishing. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • Benchchem. (n.d.). Potential applications of 2-Fluorobenzoic acid in medicinal chemistry.

Sources

Using 2,6-dimethylphenyl 4-fluorobenzoate in Chain-Growth Condensation Polymerization (CGCP)

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Leveraging 2,6-dimethylphenyl 4-fluorobenzoate in Chain-Growth Condensation Polymerization (CGCP) for the Synthesis of Well-Defined Aromatic Polyesters

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging the Gap Between Condensation Chemistry and Controlled Polymerization

Traditional condensation polymerization, a cornerstone of polymer synthesis, typically proceeds via a step-growth mechanism. This process, characterized by the reaction of any two species (monomers, dimers, oligomers), makes it inherently difficult to control the polymer's molecular weight and results in a broad molecular weight distribution (polydispersity index, PDI, often approaching 2).[1] For applications demanding high precision, such as in drug delivery systems, advanced materials, and nanotechnology, this lack of control is a significant limitation.

Chain-Growth Condensation Polymerization (CGCP) emerges as a powerful alternative, marrying the versatility of condensation reactions with the precision of chain-growth mechanisms.[2] In CGCP, the reactivity of the polymer chain end is selectively enhanced over that of the monomer, ensuring that monomers add sequentially to the growing chain, much like in living polymerizations.[2] This fundamental shift allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersity (PDI < 1.2), and well-defined end-group functionalities.[2]

This application note details the use of 2,6-dimethylphenyl 4-fluorobenzoate as a model monomer in CGCP for the synthesis of aromatic polyesters. The unique structure of this monomer offers a compelling case study for understanding the principles of CGCP:

  • The 4-fluoro substituent on the benzoate ring serves as a latent activating group. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This is a key feature that can be exploited for controlled polymerization.

  • The 2,6-dimethylphenyl ester provides significant steric hindrance around the ester linkage. This steric shielding is crucial for preventing random side reactions and can influence the polymerization kinetics, potentially favoring a more controlled, chain-growth pathway.

By carefully selecting the initiator and reaction conditions, the polymerization of 2,6-dimethylphenyl 4-fluorobenzoate can be directed to proceed in a chain-growth manner, offering a pathway to novel, well-defined aromatic polyesters.

Mechanism: The Principle of End-Group Activation in CGCP

The success of CGCP hinges on a critical principle: the propagating polymer chain end must be more reactive than the monomer itself. In the context of 2,6-dimethylphenyl 4-fluorobenzoate, this can be achieved through a carefully designed initiation and propagation sequence. One plausible mechanism involves the use of a strong nucleophilic initiator that reacts with the monomer to form a more reactive species.

A proposed mechanism involves the use of a phenoxide initiator, which is more nucleophilic than the phenoxide that would be displaced from the monomer. The polymerization proceeds via a nucleophilic aromatic substitution (SNA) reaction.

Initiation: A suitable initiator, such as a more reactive phenoxide (e.g., 4-tert-butylphenoxide), attacks the electron-deficient carbon of the 4-fluorobenzoate monomer, displacing the 2,6-dimethylphenoxide leaving group. This forms the initial, more reactive polymer chain end.

Propagation: The newly formed phenoxide at the polymer chain end is now more nucleophilic than the displaced 2,6-dimethylphenoxide. This enhanced nucleophilicity drives the selective reaction with another monomer molecule, regenerating the reactive chain end and elongating the polymer chain by one unit. The steric hindrance from the 2,6-dimethylphenyl group on the monomer helps to prevent undesired side reactions.

Control: The molecular weight of the resulting polymer is controlled by the ratio of monomer to initiator ([M]/[I]), and the narrow polydispersity is a hallmark of this controlled, chain-growth process.

CGCP_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (e.g., 4-tert-butylphenoxide) IM Initiator-Monomer Adduct (Active Chain End) I->IM Reacts with M1 Monomer (2,6-dimethylphenyl 4-fluorobenzoate) LG1 Leaving Group (2,6-dimethylphenoxide) IM->LG1 Displaces P_n Growing Polymer Chain (Pn) (with active phenoxide end) IM->P_n Becomes P_n1 Elongated Polymer Chain (Pn+1) (with regenerated active end) P_n->P_n1 Reacts with M2 Monomer LG2 Leaving Group P_n1->LG2 Displaces

Caption: Proposed mechanism for CGCP of 2,6-dimethylphenyl 4-fluorobenzoate.

Experimental Protocol: Synthesis of Aromatic Polyester via CGCP

This protocol provides a representative method for the chain-growth condensation polymerization of 2,6-dimethylphenyl 4-fluorobenzoate. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to prevent premature termination by moisture or oxygen.

Materials:

  • Monomer: 2,6-dimethylphenyl 4-fluorobenzoate (synthesis may be required if not commercially available)

  • Initiator: Potassium 4-tert-butylphenoxide

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)[3] or other suitable polar aprotic solvent

  • Crown Ether: 18-crown-6

  • Precipitation Solvent: Methanol

  • Purification Solvent: Tetrahydrofuran (THF)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Schlenk line with vacuum and inert gas supply

  • Syringes and needles (oven-dried)

  • Cannula for solvent transfer

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Detailed Step-by-Step Methodology:

  • Preparation of the Reaction Vessel:

    • Thoroughly clean and oven-dry a 50 mL Schlenk flask containing a magnetic stir bar.

    • Assemble the flask on the Schlenk line, and cycle between vacuum and inert gas three times to ensure an inert atmosphere.

  • Reagent Preparation (in a glovebox or under inert atmosphere):

    • Weigh 244.2 mg (1.0 mmol) of 2,6-dimethylphenyl 4-fluorobenzoate (monomer) into the Schlenk flask.

    • In a separate vial, weigh 9.4 mg (0.05 mmol) of potassium 4-tert-butylphenoxide (initiator) and 13.2 mg (0.05 mmol) of 18-crown-6. The [M]/[I] ratio here is 20, targeting a degree of polymerization of 20.

  • Polymerization:

    • Add the initiator and crown ether mixture to the Schlenk flask containing the monomer.

    • Using a gas-tight syringe, add 5.0 mL of anhydrous DMF to the flask.

    • Place the flask in a pre-heated oil bath at 60 °C.

    • Stir the reaction mixture vigorously. The polymerization is typically allowed to proceed for 24-48 hours. Monitor the progress by taking small aliquots for analysis (e.g., GPC) if desired.

  • Termination and Polymer Isolation:

    • After the desired reaction time, remove the flask from the oil bath and allow it to cool to room temperature.

    • Terminate the polymerization by adding a few drops of acetic acid.

    • Precipitate the polymer by slowly pouring the reaction mixture into 200 mL of vigorously stirring methanol.

    • A white, fibrous precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the polymer by filtration or centrifugation.

    • Wash the polymer multiple times with fresh methanol to remove any unreacted monomer, initiator, and crown ether.

    • Redissolve the polymer in a minimal amount of THF (approx. 10 mL) and re-precipitate into methanol. Repeat this dissolution-precipitation cycle two more times to ensure high purity.

    • After the final precipitation, collect the polymer and dry it in a vacuum oven at 60 °C overnight or until a constant weight is achieved.

CGCP_Workflow prep 1. Prepare Schlenk Flask (Oven-dry, inert atmosphere) reagents 2. Add Monomer, Initiator, and Crown Ether prep->reagents solvent 3. Add Anhydrous DMF reagents->solvent polymerize 4. Polymerize at 60°C (24-48 hours) solvent->polymerize terminate 5. Terminate with Acetic Acid polymerize->terminate precipitate 6. Precipitate in Methanol terminate->precipitate purify 7. Purify by Redissolution/Reprecipitation precipitate->purify dry 8. Dry under Vacuum purify->dry characterize 9. Characterize Polymer dry->characterize

Caption: Experimental workflow for the CGCP of 2,6-dimethylphenyl 4-fluorobenzoate.

Data Analysis and Characterization

Thorough characterization of the synthesized polymer is essential to confirm the success of the CGCP. The following techniques are recommended:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4] A successful CGCP will yield a polymer with a PDI close to 1.1 and an Mn that correlates with the initial [M]/[I] ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is used to confirm the polymer structure, verify the absence of monomer, and analyze the end groups. ¹⁹F NMR can be particularly useful for end-group analysis if a fluorine-containing initiator is used.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition temperature of the polymer.

Table 1: Expected Polymer Characteristics from CGCP

ParameterExpected ValueAnalytical Technique
Mn ( g/mol ) Correlates with [M]/[I] ratio x Monomer MWGPC/SEC
PDI (Mw/Mn) < 1.2GPC/SEC
Structure Confirmed polyester backbone¹H and ¹³C NMR
Glass Transition (Tg) Dependent on final polymer structureDSC
Thermal Stability High decomposition temperatureTGA

Troubleshooting and Scientific Rationale

  • Broad PDI (> 1.3): This may indicate the presence of moisture or oxygen, leading to premature termination, or that the reaction conditions are favoring a step-growth mechanism. Ensure rigorous inert atmosphere techniques and the use of anhydrous solvents.

  • Low Monomer Conversion: The reaction temperature may be too low to overcome the activation energy, especially with the sterically hindered monomer. A higher temperature or a more potent initiator/catalyst system may be required.

  • Bimodal GPC Trace: This suggests a competing initiation pathway or chain transfer reactions. The purity of the monomer and initiator is critical.

The choice of a polar aprotic solvent like DMF is crucial for solubilizing the growing polymer chain and the ionic species involved in the polymerization.[3] The addition of a crown ether like 18-crown-6 is to sequester the potassium counter-ion, leading to a "naked" and more reactive phenoxide anion, thereby accelerating the rate of polymerization.

Conclusion

Chain-Growth Condensation Polymerization provides a sophisticated route to well-defined condensation polymers. The use of a sterically hindered, activated monomer like 2,6-dimethylphenyl 4-fluorobenzoate exemplifies the strategic monomer design required for successful CGCP. By carefully controlling the reaction conditions and initiator selection, it is possible to synthesize aromatic polyesters with precise control over molecular weight and a narrow polydispersity, opening avenues for their application in fields where polymer architecture is paramount.

References

  • Mechanistic studies for the polymerization of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether): LC–MS analyses showing rearrangement and redistribution products. Scilit. Available at: [Link]

  • Successive chain-growth condensation polymerization for the synthesis of well-defined diblock copolymers of aromatic polyamide and an aromatic polyether. PubMed. Available at: [Link]

  • 2-[2,6-Bis(4,4′-difluorobenzhydryl)-4-methylphenylimino]-3-aryliminobutylnickel complex precatalysts tuning polyethylene elastomers with different molecular weights. National Center for Biotechnology Information. Available at: [Link]

  • Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. IntechOpen. Available at: [Link]

  • Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence. Royal Society of Chemistry. Available at: [Link]

  • Living Anionic Polymerization of Styrene Derivatives para -Substituted with π-Conjugated Oligo(fluorene) Moieties. ResearchGate. Available at: [Link]

  • Characterisation of Polymers Using Gel Permeation Chromatography and Associated Techniques. AZoM.com. Available at: [Link]

  • STEP-GROWTH (CONDENSATION) POLYMERIZATION. University of Technology - Iraq. Available at: [Link]

  • Chain-Growth Polycondensation for Nonbiological Polyamides of Defined Architecture. ACS Publications. Available at: [Link]

  • Step-Growth and Chain-Growth Polymerization – Advances in Polymer Science. NC State University Libraries. Available at: [Link]

  • Chain-Growth SuFEx Polycondensation: Molecular Weight Control and Synthesis of Degradable Polysulfates. ChemRxiv. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • Electrochemically-initiated polymerization of reactive monomers via 4-fluorobenzenediazonium salts. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Anionic Polymerization Using Flow Microreactors. MDPI. Available at: [Link]

  • 2.6: Anionic Polymerization. Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. National Center for Biotechnology Information. Available at: [Link]

  • Process for preparing fluoroaromatic and fluoroheterocyclic compounds. European Patent Office. Available at: [Link]

  • Polymer Chemistry. ResearchGate. Available at: [Link]

  • Chapter 2: General Methods for preparing Polymers. University of Anbar. Available at: [Link]

  • Molecular dynamics of different polymer blends containing poly(2,6-dimethyl-1,4-phenylene ether). Royal Society of Chemistry. Available at: [Link]

  • Dimethylformamide Impurities as Propylene Polymerization Inhibitor. MDPI. Available at: [Link]

  • Cobalt Mediated Radical Polymerization of 4-Bromo-2, 6-Dimethyl Phenol and Its Copolymerization with Poly (dimethyl siloxane) in the Presence of Co(acac)2: DMF Catalyst. ResearchGate. Available at: [Link]

Sources

Application Note: Precision Synthesis of Aromatic Polyamides via Chain-Growth Condensation Polymerization (CGCP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conventionally, polyamides (Nylons, Aramids) are synthesized via step-growth polymerization , a statistical process yielding broad molecular weight distributions (polydispersity index, PDI


 2.0) and poor control over chain-end fidelity. This lack of precision limits their utility in advanced drug delivery systems and self-assembling nanotechnology.

This guide details the protocol for Chain-Growth Condensation Polymerization (CGCP) using benzoate ester initiators . By exploiting the substituent effect, this method converts a condensation mechanism into a "living" chain-growth process. This allows researchers to synthesize aromatic polyamides with defined molecular weights (


), narrow dispersity (PDI < 1.2), and precise block copolymer architectures essential for pharmaceutical applications.

Mechanistic Principles: The Substituent Effect

To achieve control, we must break the fundamental rule of step-growth polymerization: that the reactivity of the monomer is equal to the reactivity of the polymer chain end. In CGCP, we engineer the system so that the polymer chain end is significantly more reactive than the monomer .

The Chemical Switch

The system typically utilizes phenyl 4-(alkylamino)benzoate monomers.

  • Monomer Deactivation: The amino group (-NHR) is strongly electron-donating. Through resonance, it increases electron density at the carbonyl carbon of the ester, making it less electrophilic and resistant to nucleophilic attack.

  • Initiator Activation: We use an "active" benzoate ester initiator (e.g., Phenyl 4-nitrobenzoate ) with an electron-withdrawing group. This ester is highly electrophilic and reacts rapidly with the monomer anion.

  • Polymer Activation: Once the monomer reacts with the initiator, the amine is converted into an amide . The amide group is electron-withdrawing (relative to the amine). This decreases electron density at the adjacent ester carbonyl, activating it for the next nucleophilic attack.

Result: The propagating polymer chain end always reacts faster than the unreacted monomer, suppressing self-condensation and enforcing a chain-growth mechanism.

Mechanistic Pathway Diagram

CGCP_Mechanism Monomer Monomer (Phenyl 4-aminobenzoate) Electron-Rich (Deactivated) Monomer->Monomer Self-Condensation (Suppressed) Complex Monomer Anion Monomer->Complex Deprotonation Base Base (LiHMDS) Base->Complex Initiator Initiator (Phenyl 4-nitrobenzoate) Electron-Poor (Activated) Dimer Dimer Species (Amide Linkage Formed) Initiator->Dimer Complex->Dimer Attacks Initiator (Fast Initiation) Propagating Activated Polymer End (Amide-substituted Ester) High Reactivity Complex->Propagating Attacks Polymer End (Fast Propagation) Dimer->Propagating Becomes Active Electrophile Propagating->Propagating Chain Growth

Figure 1: The "Substituent Effect" mechanism ensuring preferential reaction at the polymer chain end.

Experimental Protocol

Materials & Reagents[1][2]
  • Monomer: Phenyl 4-(octylamino)benzoate (Synthesized via standard esterification; must be dried over

    
    ).
    
  • Initiator: Phenyl 4-nitrobenzoate (Commercial or synthesized; recrystallized).

  • Base: Lithium hexamethyldisilazide (LiHMDS), 1.0 M in THF (Commercial).

  • Solvent: Tetrahydrofuran (THF), anhydrous (Distilled over Na/Benzophenone or from a solvent purification system).

  • Quenching Agent: Saturated ammonium chloride (

    
    ) solution.
    
Pre-Reaction Calculations

Target Molecular Weight (


) is determined by the feed ratio:


[1]
Step-by-Step Synthesis Workflow

Step 1: Preparation of Initiator Solution

  • In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Phenyl 4-nitrobenzoate (0.05 mmol, 12.2 mg).

  • Dissolve in anhydrous THF (1.0 mL).

  • Seal with a rubber septum.

Step 2: Preparation of Monomer Solution

  • In a separate flame-dried flask, dissolve Phenyl 4-(octylamino)benzoate (1.0 mmol, 325 mg) in anhydrous THF (3.0 mL).

  • Ensure the monomer is completely dissolved.

Step 3: Initiation (The Critical Step)

  • Cool the Monomer solution to -20°C (using a cryostat or ice/salt bath) to suppress side reactions, or maintain at Room Temperature (RT) if rapid kinetics are required (RT is often sufficient for this specific monomer).

  • Add LiHMDS (1.1 mmol, 1.1 mL) to the Monomer solution dropwise.

    • Observation: The solution may turn yellow/orange due to the formation of the amide anion.

  • Stir for 5 minutes to ensure full deprotonation.

  • Rapidly inject the Initiator solution into the Monomer/Base mixture.

    • Why: Rapid mixing ensures all chains start growing simultaneously, crucial for low PDI.

Step 4: Propagation

  • Stir the reaction mixture under Argon atmosphere.

  • Time: Reaction is typically fast. For [M] = 0.3 M, conversion >95% is often reached within 1 hour at RT.

  • Optional: For block copolymers, add the second monomer solution (dissolved in THF) at this stage.

Step 5: Quenching and Isolation

  • Quench the reaction by adding 5 mL of saturated

    
     (aq).
    
  • Extract with Chloroform (

    
    ) x 3.
    
  • Wash organic layer with water and brine.

  • Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Precipitation: Pour the concentrated solution into cold Methanol (MeOH) to precipitate the polymer.

  • Filter and dry in vacuo at 60°C.

Data Analysis & Validation

To validate that the system followed a Chain-Growth mechanism rather than Step-Growth, the following data profile must be met.

Quantitative Benchmarks
ParameterStep-Growth (Conventional)Chain-Growth (This Protocol)Validation Method
PDI (

)

1.05 - 1.20 Gel Permeation Chromatography (GPC)

vs Conversion
Non-linear (exponential at end)Linear increase Aliquot sampling during reaction
End Groups Random (Amine/Acid/Ester)Defined (Initiator fragment at

-end)

H NMR / MALDI-TOF MS
Block Copolymers Impossible (Random)Clean Block Formation GPC peak shift without tailing
NMR Characterization (Example)
  • 
    -End Group:  Signals corresponding to the 4-nitrobenzoate moiety (e.g., aromatic protons at 
    
    
    
    8.3 ppm) should integrate 1:1 with the polymer chain count.
  • Backbone: Broad signals for the aromatic protons of the aminobenzoate units.

  • Absence of Self-Initiation: Lack of signals corresponding to a "dimer" formed by two monomers condensing without the initiator.

Troubleshooting & Optimization

Common Failure Modes
  • Broad PDI (>1.3):

    • Cause: Slow initiation relative to propagation.

    • Fix: Ensure the Initiator is more electrophilic than the propagating chain end (e.g., use Nitro-benzoate vs Methyl-benzoate). Ensure rapid mixing during injection.

  • Low Yield / Termination:

    • Cause: Moisture contamination. The amide anion is a strong base and will protonate instantly with water, terminating the chain.

    • Fix: Re-distill THF; check glovebox atmosphere (< 0.5 ppm

      
      ).
      
  • Gelation:

    • Cause: Cross-linking or solubility issues.

    • Fix: Add LiCl (Lithium Chloride) to the reaction mixture to break up hydrogen bond aggregates and improve solubility of the growing polyamide chain.

Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Polymerization Phase cluster_workup Isolation Phase M_Prep Dissolve Monomer (THF, Ar atm) Base_Add Add LiHMDS to Monomer (-20°C or RT) M_Prep->Base_Add I_Prep Dissolve Initiator (THF, Ar atm) Inject Inject Initiator Solution (Rapid Injection) I_Prep->Inject Base_Add->Inject Prop Propagate (1-3 Hours) Inject->Prop Sample Take Aliquot (For GPC/NMR) Prop->Sample Quench Quench with NH4Cl (aq) Prop->Quench Precip Precipitate in MeOH Quench->Precip Dry Dry Polymer Precip->Dry

Figure 2: Operational workflow for the synthesis of polyamides via CGCP.

References

  • Yokozawa, T., & Yokoyama, A. (2007). Converting Step-Growth to Chain-Growth Condensation Polymerization. Chemical Reviews, 107(11), 5546–5568. Link

  • Yokozawa, T., Asai, T., Sugi, R., Ishiguro, S., & Hiraoka, S. (2000). Chain-Growth Polycondensation for Nonbiological Polyamides of Defined Architecture. Journal of the American Chemical Society, 122(34), 8313–8314. Link

  • Yokoyama, A., & Yokozawa, T. (2007). Precision Synthesis of Aromatic Polyamides and Polyesters.[2] Macromolecules, 40(12), 4093–4101. Link

  • Sugi, R., Yokoyama, A., & Yokozawa, T. (2002). Synthesis of Well-Defined Polyamides with Narrow Molecular Weight Distributions via Chain-Growth Polycondensation of 4-Amino- and 4-(Alkylamino)benzoic Acid Derivatives. Macromolecular Rapid Communications, 23(3), 169–174. Link

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Overcoming Steric Challenges: A Guide to Nucleophilic Acyl Substitution on Hindered Aryl Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleophilic acyl substitution is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including active pharmaceutical ingredients. However, when the reaction site is encumbered by bulky substituents, as is common in hindered aryl esters, conventional methods often falter, leading to low yields and sluggish reaction rates. This guide provides an in-depth exploration of the mechanistic principles and practical strategies for effecting nucleophilic acyl substitution on these challenging substrates. We will delve into the underlying theory, examine the influence of steric and electronic effects, and present detailed protocols for key transformations, including hydrolysis, transesterification, and amidation. By understanding the "why" behind the "how," researchers can rationally design and optimize reaction conditions to achieve successful outcomes with even the most recalcitrant aryl esters.

Introduction: The Challenge of Steric Hindrance in Acyl Chemistry

Nucleophilic acyl substitution is a fundamental reaction class where a nucleophile displaces a leaving group on a carbonyl carbon.[1][2] The reaction generally proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate.[2][3] While this process is highly efficient for a wide range of carboxylic acid derivatives, the presence of significant steric bulk around the electrophilic carbonyl center, particularly in aryl esters with ortho-substituents, can dramatically impede the reaction.[4][5] This steric hindrance creates a physical barrier that hinders the approach of the incoming nucleophile to the carbonyl carbon, thereby increasing the activation energy of the reaction.[4][5]

The consequences of this steric impediment are manifold and present significant challenges for synthetic chemists:

  • Reduced Reaction Rates: The frequency of successful nucleophilic attack is diminished, leading to significantly slower reaction times, sometimes requiring harsh conditions like high temperatures and prolonged heating.[5][6]

  • Lower Yields: Incomplete conversion and the prevalence of side reactions often result in diminished yields of the desired product.

  • Equilibrium Considerations: In reversible reactions like esterification, steric hindrance can shift the equilibrium to favor the starting materials.

Understanding the interplay of steric and electronic effects is paramount to devising effective strategies to overcome these obstacles.

Mechanistic Considerations: Navigating the Reaction Landscape

The mechanism of nucleophilic acyl substitution can be influenced by the reaction conditions, primarily whether the reaction is conducted under acidic or basic catalysis.

Base-Promoted Nucleophilic Acyl Substitution

Under basic conditions, the nucleophile is typically deprotonated to its more reactive anionic form, enhancing its nucleophilicity.[7] The reaction proceeds via the following general steps:

  • Nucleophilic Attack: The strong, anionic nucleophile attacks the electrophilic carbonyl carbon of the ester.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral alkoxide intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the aryloxide leaving group.

dot graph "Base-Promoted_Mechanism" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Hindered Aryl Ester + Nu⁻"]; Intermediate [label="Tetrahedral Intermediate"]; Product [label="Substituted Product + ArO⁻"];

// Edges Start -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Elimination"];

// Node styles Start [fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; Intermediate [fillcolor="#FBBC05", style=filled, shape=ellipse, fontcolor="#202124"]; Product [fillcolor="#34A853", style=filled, shape=box, fontcolor="#FFFFFF"]; } caption: "Base-Promoted Nucleophilic Acyl Substitution on a Hindered Aryl Ester"

For hindered aryl esters, the initial nucleophilic attack is the rate-determining step. The bulky substituents on the aryl ring sterically shield the carbonyl carbon, making this step particularly challenging.

Acid-Catalyzed Nucleophilic Acyl Substitution

In an acidic environment, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by even weak nucleophiles.[7][8] The steps are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen.

  • Nucleophilic Attack: The (often neutral) nucleophile attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking nucleophile to the aryloxy group.

  • Elimination of the Leaving Group: The protonated aryloxy group departs as a neutral phenol, a better leaving group than the corresponding alkoxide.

  • Deprotonation: The protonated carbonyl of the product is deprotonated to regenerate the catalyst and yield the final product.

dot graph "Acid-Catalyzed_Mechanism" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Hindered Aryl Ester + H⁺"]; Activated [label="Protonated Ester"]; Intermediate [label="Tetrahedral Intermediate"]; ProtonatedProduct [label="Protonated Product"]; Product [label="Substituted Product + H⁺"];

// Edges Start -> Activated [label="Protonation"]; Activated -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> ProtonatedProduct [label="Proton Transfer & Elimination"]; ProtonatedProduct -> Product [label="Deprotonation"];

// Node styles Start [fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; Activated [fillcolor="#4285F4", style=filled, shape=ellipse, fontcolor="#FFFFFF"]; Intermediate [fillcolor="#FBBC05", style=filled, shape=ellipse, fontcolor="#202124"]; ProtonatedProduct [fillcolor="#EA4335", style=filled, shape=ellipse, fontcolor="#FFFFFF"]; Product [fillcolor="#34A853", style=filled, shape=box, fontcolor="#FFFFFF"]; } caption: "Acid-Catalyzed Nucleophilic Acyl Substitution on a Hindered Aryl Ester"

While acid catalysis activates the ester, severe steric hindrance can still make the nucleophilic attack challenging.

Key Transformations and Protocols

This section provides detailed protocols for common nucleophilic acyl substitution reactions on hindered aryl esters.

Hydrolysis (Saponification)

The hydrolysis of esters, also known as saponification when carried out under basic conditions, yields a carboxylic acid and an alcohol (or phenol).[9] For hindered aryl esters, this reaction can be notoriously difficult.

Challenges:

  • Steric Hindrance: Bulky groups on the aryl ring and/or the acyl group impede the approach of the hydroxide ion.[4][10]

  • Reversibility (under acidic conditions): The reverse reaction, Fischer esterification, can compete, especially if water is not in large excess.

Strategies for Success:

  • Elevated Temperatures and Prolonged Reaction Times: Often necessary to overcome the high activation energy.[5][6]

  • Use of Co-solvents: A water-miscible organic solvent can improve the solubility of the hindered ester.

  • Non-aqueous Conditions: In some cases, using a non-aqueous medium with a strong base can be effective. A study reported the efficient saponification of sterically hindered esters in a non-aqueous medium using NaOH in a mixture of methanol and dichloromethane at room temperature.[5][6]

Protocol: Mild Alkaline Hydrolysis of a Hindered Aryl Ester [5][6]

ParameterValue
Reactants Hindered Aryl Ester (1.0 equiv), Sodium Hydroxide (2.0 equiv)
Solvent Methanol/Dichloromethane (1:9 v/v)
Temperature Room Temperature
Reaction Time 1-24 hours (monitor by TLC)

Procedure:

  • Dissolve the hindered aryl ester in a 1:9 mixture of methanol and dichloromethane.

  • Add a solution of sodium hydroxide in methanol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Transesterification

Transesterification is the conversion of one ester to another by reacting it with an alcohol.[11] This reaction is often catalyzed by either an acid or a base.

Challenges:

  • Equilibrium Control: Transesterification is a reversible process. To drive the reaction to completion, a large excess of the reactant alcohol is typically used, or the leaving alcohol is removed from the reaction mixture.[11]

  • Steric Hindrance: As with hydrolysis, steric bulk around the ester carbonyl hinders the attack of the incoming alcohol nucleophile.[12][13]

Strategies for Success:

  • Catalyst Selection: Both acid and base catalysts can be effective. The choice often depends on the stability of the substrates to the reaction conditions.[11] Earth-abundant metal catalysts, such as alkali metal species, have been shown to be efficient for the transesterification of aryl esters with phenols.[14]

  • Removal of Byproducts: Distilling off the lower-boiling alcohol byproduct can effectively shift the equilibrium towards the product.[15]

  • Use of Metal Catalysts: Oxometallic species like oxotitanium acetylacetonate (TiO(acac)₂) have been demonstrated to be efficient and water-tolerant catalysts for transesterification.[16][17]

Protocol: TiO(acac)₂ Catalyzed Transesterification of a Hindered Aryl Ester [16][17]

ParameterValue
Reactants Hindered Aryl Ester (1.0 equiv), Alcohol (1.0-1.5 equiv)
Catalyst TiO(acac)₂ (1 mol%)
Solvent Toluene or Xylene (reflux)
Reaction Time 12-24 hours

Procedure:

  • To a solution of the hindered aryl ester and the alcohol in toluene, add TiO(acac)₂.

  • Reflux the reaction mixture, and if possible, use a Dean-Stark apparatus to remove any water present.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Amidation

The conversion of esters to amides (aminolysis) is a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[18][19]

Challenges:

  • Low Nucleophilicity of Amines: Amines are generally less nucleophilic than alkoxides, making the initial attack on the hindered carbonyl group more difficult.

  • High Temperatures Often Required: Direct aminolysis of esters often requires high temperatures, which can be problematic for sensitive substrates.[20]

Strategies for Success:

  • Activation of the Amine: Using a strong base to deprotonate the amine can increase its nucleophilicity.

  • Catalysis: Various catalysts have been developed to promote the aminolysis of esters. For example, cyanide has been shown to be an efficient and mild catalyst.[21]

  • Conversion to a More Reactive Acylating Agent: In some cases, it may be more efficient to first convert the hindered ester to a more reactive species like an acid chloride, which can then be readily reacted with an amine.

  • Weinreb Amide Synthesis: For the synthesis of ketones, converting a hindered carboxylic acid (which can be obtained from the ester via hydrolysis) to a Weinreb amide is a powerful strategy.[22][23] The Weinreb amide can then react with organometallic reagents to produce ketones without over-addition.[22][23] A convenient method for the conversion of sterically hindered carboxylic acids to Weinreb amides involves the use of methanesulfonyl chloride and triethylamine.[24]

Protocol: Direct Aminolysis of a Hindered Aryl Ester

ParameterValue
Reactants Hindered Aryl Ester (1.0 equiv), Amine (2.0-3.0 equiv)
Solvent High-boiling solvent (e.g., xylene, DMF) or neat
Temperature 100-150 °C
Reaction Time 24-48 hours

Procedure:

  • Combine the hindered aryl ester and the amine in a sealed tube or a flask equipped with a reflux condenser.

  • Heat the reaction mixture to the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

Successfully performing nucleophilic acyl substitution on hindered aryl esters requires a thoughtful approach that considers the interplay of steric and electronic factors, as well as the specific nature of the desired transformation. By understanding the underlying mechanistic principles and employing the appropriate strategies—such as the use of catalysts, elevated temperatures, non-aqueous conditions, or conversion to more reactive intermediates—researchers can overcome the challenges posed by steric hindrance. The protocols outlined in this guide provide a starting point for the rational design and optimization of these important reactions, enabling the synthesis of complex molecules for a wide range of applications in research and drug development.

References

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  • Marcantoni, E., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2014(6), 253-267.
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  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Wikipedia. Weinreb ketone synthesis. Retrieved from [Link]

  • Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University.
  • Chen, C. T., et al. (2005). Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. The Journal of Organic Chemistry, 70(5), 1598-1605.
  • Ohtsuki, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • Li, H., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly From Carboxylic Acids. Organic Letters, 11(21), 4874-4877.
  • ResearchGate. (2018, November 3). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • ACS Publications. (2005, January 22). Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species. Retrieved from [Link]

  • ResearchGate. (2014, March 3). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(19), 6583-6586.
  • Google Patents. (1998). Transesterification process for making allyl esters of aromatic carboxylic acids.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • YouTube. (2023, June 6). Nucleophilic Acyl Substitution 5: Summary & Review. Retrieved from [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

  • AIR Unimi. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

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  • Chemistry LibreTexts. (2019, June 5). 13.1.1: "Nucleophilic Acyl Substitution". Retrieved from [Link]

  • YouTube. (2021, October 22). Converting Esters to Amides: "Aminolysis". Retrieved from [Link]

  • ACS Publications. (2004, November 9). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]

  • ACS Omega. (2021, October 27). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Aminolysis of Allyl Esters with Bislithium Aryl Amides. Retrieved from [Link]

  • ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]

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Advanced Crystal Growth Techniques for 2,6-Dimethylphenyl Benzoate Derivatives: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

2,6-Dimethylphenyl benzoate and its functionalized derivatives are highly privileged scaffolds in organic synthesis, polymer chemistry, and medicinal chemistry. They frequently serve as critical intermediates in the synthesis of benzophenone derivatives via the Fries rearrangement, yielding compounds with potent anti-inflammatory and antifungal properties[1].

To fully understand the structure-activity relationships (SAR) and physical properties of these compounds, obtaining high-quality single crystals for single-crystal X-ray diffraction (scXRD) is paramount[2]. However, crystallizing 2,6-dimethylphenyl benzoate derivatives presents unique thermodynamic challenges. The steric bulk of the methyl groups at the 2- and 6-positions of the phenyl ring forces the molecule out of coplanarity. Crystallographic studies on related derivatives reveal that the two benzene rings typically form a dihedral angle of approximately 58.8°[2]. This non-planar geometry disrupts standard close-packing, meaning the crystal lattice must be stabilized primarily by weaker intermolecular forces, such as


 stacking[3] and highly directional C-H···O or O-H···O hydrogen bonds[2].

This guide provides authoritative, self-validating protocols for the crystallization of these sterically hindered benzoate derivatives, moving from standard solvent evaporation to advanced surface-mediated techniques.

Strategic Workflow for Crystallization

The selection of a crystal growth technique is dictated by the compound's solubility profile and the kinetic energy of the solvent system. The diagram below outlines the decision matrix for isolating diffraction-quality single crystals.

Workflow A 2,6-Dimethylphenyl Benzoate Derivative Synthesis B Solvent Selection (Polarity & Solubility) A->B Purified >99% C1 Slow Solvent Evaporation (Thermodynamic Control) B->C1 High Solubility C2 Vapor Diffusion (Kinetic Control) B->C2 Moderate Solubility C3 Surface-Mediated Growth (Orientation Control) B->C3 Polymorph Screen D Optical Microscopy (Birefringence Check) C1->D C2->D C3->D D->B Twinning/Amorphous E Single-Crystal XRD (Structure Confirmation) D->E Single Crystal

Decision matrix and workflow for the crystallization of benzoate derivatives.

Experimental Protocols

Protocol A: Slow Solvent Evaporation (Thermodynamic Control)

Slow solvent evaporation is the most common and robust method for obtaining single crystals suitable for scXRD[4]. By allowing the solvent to evaporate over days or weeks, the solution slowly crosses the supersaturation threshold, minimizing rapid nucleation events that cause crystal twinning or amorphous precipitation.

Causality & Expertise: Highly volatile solvents (e.g., dichloromethane, diethyl ether) evaporate too rapidly, trapping kinetic defects in the lattice. Ethanol or isopropanol are preferred because their moderate boiling points and hydrogen-bonding capabilities allow for slow, ordered assembly of the benzoate molecules[4].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 20–50 mg of highly purified (>99%) 2,6-dimethylphenyl benzoate derivative into a clean 2-dram glass vial[4]. Self-Validation: Impurities act as lattice-terminators; if the compound is <99% pure, recrystallize it first.

  • Dissolution: Add the primary solvent (e.g., Ethanol) dropwise until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, ensuring the final solution is sub-saturated at room temperature[4].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, clean vial to remove any microscopic nucleation seeds (dust or undissolved particulates).

  • Evaporation Setup: Cap the vial loosely (e.g., a screw cap turned back a quarter-turn) or seal it with Parafilm and puncture 1–2 small holes using a needle[4].

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (typically 20–25 °C). Do not disturb the vial for 7–14 days.

Protocol B: Vapor Diffusion (Anti-Solvent Method)

When a compound is highly soluble in one solvent but insoluble in another, vapor diffusion provides exquisite kinetic control over the crystallization process[4].

Causality & Expertise: As the volatile anti-solvent permeates the vapor phase and dissolves into the inner solution, it gradually lowers the solubility of the benzoate derivative isothermally. This prevents the thermal shocks associated with cooling crystallization, which often lead to malformed crystals.

Step-by-Step Methodology:

  • Inner Vial Setup: Dissolve 15–30 mg of the compound in a minimal amount of a non-volatile "good" solvent (e.g., Toluene or Ethyl Acetate) in a small 1-dram vial[4].

  • Outer Vial Setup: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully add a volatile "anti-solvent" (e.g., Hexane or Pentane) to the outer vial, ensuring the liquid level remains below the rim of the inner vial[4].

  • Sealing: Tightly cap the outer 20 mL vial.

  • Incubation: Store undisturbed. The anti-solvent will vaporize and diffuse into the inner vial over several days, inducing slow crystallization[4].

Protocol C: Surface-Mediated Droplet Evaporation (Advanced)

Recent crystallographic studies on benzoic acid derivatives demonstrate that the physical surface upon which crystallization occurs drastically influences crystal morphology and orientation[5].

Causality & Expertise: Polar surfaces (such as glass, gelatin, or polyvinyl alcohol) impose a strong orientation effect. The dominant (002) face of benzoate crystals exhibits the highest density of intermolecular interaction energies, leading to highly cohesive, oriented growth perpendicular to polar surfaces[6]. Conversely, low-wettability surfaces (like paraffin) eliminate this directional bias, often resulting in bulk-like or even amorphous powders[6][7].

Step-by-Step Methodology:

  • Surface Preparation: Prepare a microscope slide coated with a polar polymer (e.g., a 5% PVA solution dried at 43 °C) or use a standard, rigorously cleaned glass slide[6].

  • Solution Preparation: Prepare a 0.5–0.7 M solution of the benzoate derivative in methanol[6].

  • Droplet Application: Deposit a 20 µL droplet of the solution directly onto the prepared surface[6].

  • Evaporation: Allow the droplet to evaporate under atmospheric pressure at a controlled temperature (e.g., 40–43 °C)[6].

  • Harvesting: Crystals will form at the solution-air interface or directly on the polar surface[5]. Carefully scrape the oriented crystals off the surface using a micro-spatula for subsequent X-ray powder diffraction (XRPD) or scXRD analysis[6].

Data Presentation: Solvent & Technique Optimization

The following table synthesizes quantitative data and empirical observations regarding solvent selection for the crystallization of sterically hindered benzoate derivatives.

Solvent System / TechniqueEvaporation RateDielectric Constant (ε)Expected Crystal HabitSuitability for scXRD
Ethanol (Slow Evaporation)Slow24.5Block / PrismExcellent ; allows robust

stacking.
Ethyl Acetate / Hexane (Vapor Diffusion)Moderate6.0 / 1.9Plate-likeGood ; ideal for thermally sensitive derivatives.
Dichloromethane (Slow Evaporation)Fast9.1Needles / AmorphousPoor ; rapid kinetics often lead to twinning.
Methanol on Polar Surface (Droplet Evaporation)Moderate32.7Oriented (002) faceGood ; excellent for morphology control[7].
Methanol on Paraffin (Droplet Evaporation)Moderate32.7Amorphous / BulkPoor ; lacks directional cohesive stabilization[6].

Self-Validating Quality Control

Before submitting a grown crystal for scXRD, researchers must validate the structural integrity of the lattice:

  • Optical Birefringence: Place the crystal under a polarized light microscope. Rotate the polarizer; a high-quality single crystal will uniformly extinguish light at specific angles. If the crystal appears patchy or extinguishes at multiple different angles simultaneously, it is likely twinned or composed of multiple crystallites.

  • Mechanical Integrity: Gently prod the crystal with a glass needle. A suitable crystal should be rigid and cleanly cleave rather than bend or shatter into a powder.

References

  • University of York. "scXRD: Growing single crystals - Chemistry Teaching Labs - University of York". Available at: [Link]

  • Durham University. "The development of new applications for pentafluoropyridine in organic chemistry - Durham E-Theses". Available at: [Link]

  • ResearchGate. "On the origin of surfaces-dependent growth of benzoic acid crystal inferred through the droplet evaporation method - ResearchGate". Available at:[Link]

  • SciSpace. "On the origin of surfaces-dependent growth of benzoic acid crystal inferred through the droplet evaporation method - SciSpace". Available at: [Link]

  • Academia.edu. "On the origin of surfaces-dependent growth of benzoic acid crystal inferred through the droplet evaporation method - Academia.edu". Available at: [Link]

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Application Note: Optimized TLC Conditions for Fluorinated Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated esters represent a unique class of intermediates in medicinal chemistry and materials science. Their physicochemical properties—specifically high volatility, altered lipophilicity, and "polar hydrophobicity"—present distinct challenges in Thin-Layer Chromatography (TLC). This guide provides a scientifically grounded protocol for the separation and visualization of fluorinated esters, addressing the common pitfalls of sample evaporation and poor retention behavior.

Physicochemical Context & Chromatographic Behavior[1][2][3][4][5][6][7][8]

To successfully analyze fluorinated esters, one must understand how the fluorine atom alters the molecule's interaction with the stationary phase (Silica Gel 60


).
The "Polar Hydrophobe" Effect

Fluorine is the most electronegative element, creating a strong dipole in the C-F bond. However, unlike hydroxyl or amino groups, organically bound fluorine is a poor hydrogen bond acceptor and cannot donate hydrogen bonds.

  • Impact on

    
    :  Fluorination generally increases lipophilicity  compared to the non-fluorinated parent compound. Consequently, fluorinated esters typically exhibit higher 
    
    
    
    values
    (travel further) in normal-phase silica chromatography.
  • Dipole Interactions: While lipophilic, the strong dipole can cause secondary interactions with the silica surface, occasionally leading to peak tailing if the mobile phase is too non-polar.

The Volatility Risk

Many small-molecule fluorinated esters (e.g., ethyl fluoroacetate, trifluoroacetic acid esters) possess high vapor pressures.

  • Critical Failure Mode: The compound evaporates from the TLC plate during the drying step before visualization, leading to a "false negative" result (blank plate).

Protocol: Optimized TLC Conditions

Stationary Phase Selection
  • Standard: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • For Acid-Sensitive Esters: If the ester is prone to hydrolysis (common with

    
    -fluoro esters), pretreat the plate by running it in a tank containing 1% Triethylamine (TEA) in Hexane, then dry. This neutralizes the inherent acidity of the silica.
    
Mobile Phase Optimization

Standard solvent systems must be adjusted to account for the "slippery" nature of fluorinated compounds.

Solvent SystemComposition (v/v)Target Analyte TypeNotes
Hexane / EtOAc 95:5 to 70:30General Fluorinated Aliphatic EstersStart with lower polarity (95:5) due to high

of F-compounds.
Pentane / Ether 90:10 to 80:20Volatile Fluorinated EstersPentane allows for rapid, low-temp drying to prevent analyte evaporation.
DCM / Hexane 20:80 to 50:50Aromatic Fluorinated EstersChlorinated solvents often resolve halogenated compounds better due to polarizability matching.
Toluene / EtOAc 90:10Compounds with

-systems
Toluene provides

-

interactions that can separate positional isomers of F-aromatics.
Visualization Strategies

Direct UV detection often fails for aliphatic fluorinated esters. Chemical staining is required but must be chosen carefully to avoid decomposing the ester.

Primary Method: KMnO4 (Potassium Permanganate)[1]
  • Mechanism: Oxidizes the ester or adjacent alkyl chains.

  • Applicability: Universal for most esters; non-destructive to the silica matrix.

  • Protocol: Dip plate; heat gently. Note: Do not overheat volatile samples.

Secondary Method: PMA (Phosphomolybdic Acid)[1][2]
  • Mechanism: Universal stain for organic compounds; forms molybdenum blue upon reduction.

  • Applicability: Excellent contrast for fluorinated chains which often appear as white spots on a blue background (negative stain) or dark blue spots.

Specialized Method: Iodine Chamber (Reversible)
  • Mechanism: Iodine intercalates into the organic lattice.

  • Applicability: Best for initial checks of volatile compounds because no heat is required , reducing the risk of evaporation.

Step-by-Step Experimental Workflow

The following diagram outlines the decision process and execution flow for analyzing fluorinated esters, specifically accounting for volatility risks.

TLC_Workflow Start Start: Sample Preparation Check_Volatile Is the Fluorinated Ester Volatile? (BP < 150°C or Low MW) Start->Check_Volatile Solvent_Volatile Use Pentane/Ether System Check_Volatile->Solvent_Volatile Yes Solvent_Std Use Hexane/EtOAc System Check_Volatile->Solvent_Std No Spotting_Cold Spotting: Keep sample cold Apply small concentrated spots Solvent_Volatile->Spotting_Cold Dry_Air Drying: Air dry only (NO Heat Gun) Spotting_Cold->Dry_Air Vis_Iodine Visualization: Iodine Chamber (Non-destructive, No Heat) Dry_Air->Vis_Iodine Analysis Calculate Rf & Check Tailing Vis_Iodine->Analysis Spotting_Std Spotting: Standard Capillary Solvent_Std->Spotting_Std Dry_Heat Drying: Heat Gun OK Spotting_Std->Dry_Heat Vis_UV_Stain Visualization: UV 254nm followed by KMnO4/PMA Dip Dry_Heat->Vis_UV_Stain Vis_UV_Stain->Analysis Troubleshoot Troubleshoot: Streaking -> Add 1% TEA No Spot -> Check Volatility Analysis->Troubleshoot Poor Resolution

Caption: Decision matrix for TLC of fluorinated esters, prioritizing volatility management to prevent false negatives.

Troubleshooting Guide

Issue 1: "Ghost" Plates (No Spots Visible)
  • Cause: The fluorinated ester evaporated during the drying of the mobile phase.

  • Solution: Switch to Pentane/Ether mobile phase. Pentane evaporates at room temperature, requiring no heat to dry the plate. Visualize immediately with Iodine or a cold KMnO4 dip (dip, wipe back, let sit—do not bake).

Issue 2: "Fronting" (High with poor separation)
  • Cause: Fluorine increases the lipophilicity significantly, making the compound travel with the solvent front in standard 30% EtOAc mixtures.

  • Solution: Reduce solvent polarity drastically. Try 100% Hexane or 98:2 Hexane:EtOAc .

Issue 3: Hydrolysis on Plate
  • Cause:

    
    -fluoro esters can be labile on acidic silica.
    
  • Solution: Pre-neutralize the plate with triethylamine (TEA) vapors or add 1% TEA to the mobile phase [1].

References

  • Reich, H. J. "TLC Stains and Visualization." University of Wisconsin-Madison Chemistry. [Link]

  • Chemistry LibreTexts. "Visualizing TLC Plates." LibreTexts. [Link]

  • Biotage. "Why is TLC Rf important for flash column chromatography optimization?" Biotage Blog. [Link]

  • National Institutes of Health (NIH). "The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids." PMC. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2,6-dimethylphenol esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for Hindered Phenol Esterification .

As a Senior Application Scientist, I understand that 2,6-dimethylphenol (2,6-xylenol) presents a classic yet frustrating challenge in organic synthesis. The two methyl groups at the ortho positions create a "picket fence" of steric bulk that effectively shields the phenolic oxygen from nucleophilic attack. Standard Fischer esterifications or weak base-catalyzed acylations often result in stalled reactions or negligible yields.

This guide moves beyond generic advice, providing a mechanistic breakdown, a field-validated "Gold Standard" protocol, and a troubleshooting matrix designed to salvage your specific experiment.

Module 1: The Mechanistic Barrier

Q: Why is my standard Fischer esterification failing even with reflux?

A: The failure is kinetic, not thermodynamic. In a standard Fischer esterification (Acid + Alcohol ⇌ Ester + Water), the tetrahedral intermediate formed during the nucleophilic attack is highly crowded. For 2,6-dimethylphenol, the ortho-methyls physically block the approach of the electrophile (carbonyl carbon). Furthermore, the equilibrium constant for phenol esterification is generally less favorable than for aliphatic alcohols.

The Solution: You must switch from a "Push" mechanism (forcing the phenol to attack) to a "Pull" mechanism using a Hyper-Nucleophilic Acylation Catalyst . The industry standard for this is 4-Dimethylaminopyridine (DMAP) .

The DMAP Advantage: DMAP attacks the acylating agent (Acyl Chloride or Anhydride) first, forming a highly reactive N-acylpyridinium salt. This intermediate is:

  • More Electrophilic: The positive charge on the nitrogen pulls electron density, making the carbonyl carbon hyper-reactive.

  • Less Hindered: The N-acylpyridinium species projects the carbonyl group away from the bulk, allowing the hindered phenol to attack more easily.

DMAP_Mechanism Acyl Acyl Chloride (R-COCl) Inter N-Acylpyridinium Salt (Active Species) Acyl->Inter Fast Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Target Ester Inter->Product Phenol Attack (Rate Determining Step) Phenol 2,6-Dimethylphenol (Substrate) Phenol->Product Product->DMAP Catalyst Regeneration

Figure 1: The Steglich/DMAP catalytic cycle. Note that DMAP acts as an acyl-transfer agent, creating an intermediate reactive enough to overcome the steric barrier of 2,6-dimethylphenol.

Module 2: The "Gold Standard" Protocol

Q: What is the most robust protocol for esterifying 2,6-dimethylphenol?

A: The Acyl Chloride / Triethylamine / DMAP method. If your starting material is a carboxylic acid, convert it to the acid chloride first (using Thionyl Chloride or Oxalyl Chloride). Direct coupling with DCC (Steglich) is possible but often leads to purification issues with urea byproducts in hindered systems.

Protocol: 2,6-Dimethylphenol Acylation

ParameterSpecificationRationale
Stoichiometry 1.0 equiv Phenol : 1.2-1.5 equiv Acyl ChlorideExcess acyl source drives the reaction to completion.
Base 1.5-2.0 equiv Triethylamine (Et₃N)Neutralizes the HCl generated.
Catalyst 0.1 - 0.2 equiv DMAP Essential. Without DMAP, this reaction may take days or fail.
Solvent Dichloromethane (DCM) or TolueneDCM is standard; Toluene allows for higher reflux temps if needed.
Concentration 0.2 M - 0.5 MHigh concentration improves kinetics for bimolecular reactions.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2,6-dimethylphenol (1.0 equiv) , DMAP (0.1 equiv) , and Triethylamine (1.5 equiv) . Dissolve in anhydrous DCM (approx. 5 mL per mmol of phenol).

  • Cooling: Cool the mixture to 0°C in an ice bath. Note: While hindered, the initial mixing is exothermic.

  • Addition: Add the Acyl Chloride (1.2 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC.[1] If starting material remains after 4 hours, heat to reflux (40°C for DCM).

  • Quench: Add saturated aqueous NH₄Cl solution.

  • Workup: Extract with DCM (x3). Wash combined organics with 1M HCl (to remove DMAP/Et₃N), then saturated NaHCO₃, then Brine. Dry over Na₂SO₄.[1]

Module 3: Troubleshooting & Optimization

Q: My yield is stuck at <50%. What is going wrong?

A: Low yields in hindered esterification are usually due to moisture ingress (hydrolysis of the acyl chloride) or insufficient catalyst activity.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Starting Material Remains Steric bulk is too high for RT reaction.Force Conditions: Switch solvent to Toluene and reflux at 110°C. Increase DMAP to 0.5 equiv.
Acyl Chloride Disappears but No Product Hydrolysis (Water in solvent).Strict Drying: Distill solvents over CaH₂ or use molecular sieves. The acyl chloride is reacting with water faster than the hindered phenol.
New Spot on TLC (Not Product) O- vs C-acylation or rearrangement.Check Temperature: Keep initial addition at 0°C. High temps during addition can favor Friedel-Crafts type C-acylation byproducts.
Solid Precipitate Stops Stirring Triethylamine HCl salt formation.Dilution: Add more solvent. The salt is a byproduct; ensure it doesn't physically block the stirring.
Q: I cannot make the Acid Chloride (acid is sensitive). What now?

A: Use the Steglich Esterification or the Yamaguchi Protocol .

  • Steglich (DCC + DMAP):

    • Risk:[1][2] In very hindered phenols, the rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea (side product) can compete with ester formation.

    • Fix: Add the phenol and DMAP before adding DCC.

  • Yamaguchi (2,4,6-Trichlorobenzoyl chloride):

    • Mechanism:[3][4][5][6][7][8][9] Forms a mixed anhydride that is highly reactive but only at the desired carbonyl.

    • Protocol: React your acid with Yamaguchi reagent (Et₃N, THF), then add 2,6-dimethylphenol and DMAP. This is the "nuclear option" for difficult substrates.

Module 4: Decision Pathway

Use this logic flow to select the correct experimental setup for your specific substrate constraints.

Decision_Tree Start Start: 2,6-DMP Esterification CheckSource Is the Acyl Source an Acid Chloride? Start->CheckSource MethodA Method A: Standard Acyl Cl + Et3N + DMAP (0.1 eq) CheckSource->MethodA Yes CheckSens Is the Acid Sensitive/Complex? CheckSource->CheckSens No YesChlor YES NoChlor NO (Carboxylic Acid) MakeChlor Convert to Acid Chloride (SOCl2 or Oxalyl Cl) CheckSens->MakeChlor Robust Acid MethodB Method B: Steglich (DCC + DMAP) CheckSens->MethodB Mildly Sensitive MethodC Method C: Yamaguchi (Mixed Anhydride) CheckSens->MethodC Very Sensitive/Hindered YesSens YES NoSens NO MakeChlor->MethodA

Figure 2: Experimental decision tree. Select the pathway based on the stability of your carboxylic acid partner.

References

  • Neises, B., & Steglich, W. (1978).[4][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]

    • Foundational paper establishing DMAP as the critical catalyst for hindered esterific
  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[10] Angewandte Chemie International Edition, 17(8), 569–583.

    • Comprehensive review of the mechanism involving the N-acylpyridinium ion.
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

    • Source for the Yamaguchi protocol, utilized when standard DMAP/Acyl Chloride routes fail due to extreme steric or sensitivity issues.
  • Sakakura, A., et al. (2007).[10][11][12] Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.[10][11][12][13] Journal of the American Chemical Society, 129(48), 14775–14779.

    • Modern optimization of the DMAP protocol for green chemistry and high efficiency.

Sources

Technical Support Guide: Synthesis of 2,6-Dimethylphenyl 4-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EST-2024-08-DM Topic: Yield Optimization for Sterically Hindered Phenolic Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric Challenge

You are likely experiencing low yields (<40%) or incomplete conversion. The root cause is not reagent quality, but steric hindrance .

The target molecule, 2,6-dimethylphenyl 4-fluorobenzoate , presents a classic "ortho-effect" challenge. The two methyl groups at the 2- and 6-positions of the phenol ring create a "picket fence" around the phenolic oxygen. This blocks the trajectory of the incoming electrophile.

Standard Fischer esterification (Acid + Alcohol +


) will fail because the transition state is too crowded. Weak coupling reagents (like DCC without additives) will also stall. To solve this, we must switch to a High-Activity Acyl Transfer  protocol using 4-Fluorobenzoyl Chloride  and Nucleophilic Catalysis (DMAP) .

Diagnostic & Troubleshooting (Q&A)

Q1: I am using DCC/EDC coupling, but the reaction stalls at 50% conversion. Why?

A: Carbodiimide couplings (DCC/EDC) form an O-acylisourea intermediate. While reactive, this intermediate is bulky. When it tries to approach the crowded 2,6-dimethylphenol, the steric clash prevents the transfer.

  • Correction: Switch to the Acid Chloride method . The chloride is smaller and, when activated by DMAP, forms a highly electrophilic N-acylpyridinium salt that is essentially "spring-loaded" to attack the hindered phenol.

Q2: I see the product on TLC, but I also see a lot of unreacted phenol. Should I heat it?

A: Heating is a double-edged sword. While it overcomes the activation energy barrier caused by sterics, it also promotes the degradation of the acid chloride.

  • Correction: Do not heat above 40°C initially. Instead, increase the concentration (run at 0.5 M or 1.0 M) and increase the catalyst loading (DMAP) from the standard 10 mol% to 20-30 mol% . The kinetic boost from DMAP is more specific than thermal energy.

Q3: My product is contaminated with 4-fluorobenzoic acid. Where did it come from?

A: This is a hydrolysis byproduct. If your solvent isn't strictly anhydrous, the highly reactive acid chloride will react with ambient moisture faster than with your hindered phenol.

  • Correction: Use anhydrous Dichloromethane (DCM) or Toluene . Ensure your glassware is oven-dried. Add a drying tube or run under a Nitrogen/Argon balloon.

The Mechanism: Why DMAP is Non-Negotiable

You cannot rely on base catalysis (like Pyridine or Triethylamine) alone. You need Nucleophilic Catalysis .

  • Activation: DMAP attacks the 4-fluorobenzoyl chloride, displacing the chloride ion.

  • Intermediate: This forms a resonance-stabilized N-acylpyridinium ion . This species is positively charged and highly electrophilic.

  • Extension: Crucially, the DMAP molecule acts as a "spacer," pushing the electrophilic carbonyl carbon away from the bulk of the benzoyl group, making it more accessible to the hindered phenol.

G AcidCl 4-Fluorobenzoyl Chloride Inter N-Acylpyridinium Salt (Active Species) AcidCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product 2,6-Dimethylphenyl 4-fluorobenzoate Inter->Product Acyl Transfer (Rate Determining Step) Phenol 2,6-Dimethylphenol (Hindered Nucleophile) Phenol->Product Product->DMAP Catalyst Regenerated

Figure 1: The DMAP catalytic cycle. The formation of the N-Acylpyridinium salt is the critical step to overcome steric hindrance.

Optimized Experimental Protocol

Reaction Scale: 10 mmol (Adjust linearly). Expected Yield: >85%

Reagents Table
ComponentRoleEquivalentsAmountNotes
2,6-Dimethylphenol Substrate1.01.22 gLimiting Reagent
4-Fluorobenzoyl Chloride Electrophile1.21.90 gExcess ensures conversion
Triethylamine (Et₃N) Base (HCl Scavenger)1.52.10 mLMust be dry
DMAP Nucleophilic Catalyst0.20.24 gCritical Component
DCM (Anhydrous) Solvent--20-30 mLConcentration ~0.3-0.5M
Step-by-Step Workflow
  • Preparation:

    • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Nitrogen (

      
      ).
      
  • Solubilization:

    • Add 2,6-Dimethylphenol (1.0 equiv), DMAP (0.2 equiv), and Triethylamine (1.5 equiv) to the flask.

    • Add anhydrous DCM via syringe. Stir until fully dissolved.

    • Note: The solution may turn slightly yellow; this is normal.

  • Acylation (The Critical Step):

    • Cool the mixture to 0°C (Ice/Water bath). Why? To control the initial exotherm and prevent side reactions.

    • Add 4-Fluorobenzoyl Chloride (1.2 equiv) dropwise over 5-10 minutes.

    • Observation: A white precipitate (Triethylamine Hydrochloride salts) will form almost immediately. This is a good sign.

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 12-16 hours .

    • QC Check: Spot on TLC (Hexane/Ethyl Acetate 8:2). If starting phenol persists after 16h, reflux gently (40°C) for 2 hours.

  • Workup (Purification):

    • Dilute with 50 mL DCM.

    • Wash 1: 1M HCl (2 x 30 mL). Purpose: Removes DMAP and unreacted Triethylamine.

    • Wash 2: 1M NaOH (2 x 30 mL). Purpose: Critical step. The high pH ionizes unreacted 4-fluorobenzoic acid AND the unreacted 2,6-dimethylphenol, pulling them into the aqueous layer.

    • Wash 3: Brine (saturated NaCl).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Final Purification:

    • If the solid is off-white/yellow, recrystallize from minimal hot Ethanol or Hexane.

    • Alternatively, pass through a short silica plug eluting with 5% EtOAc in Hexane.

Advanced Troubleshooting Flowchart

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC: Is Starting Material (Phenol) present? Start->CheckTLC YesPhenol Yes: Incomplete Conversion CheckTLC->YesPhenol Yes NoPhenol No: Conversion is Good Issue is Purification CheckTLC->NoPhenol No Action1 Increase DMAP to 30 mol% Reflux in Toluene (110°C) YesPhenol->Action1 First Try Action2 Switch to Yamaguchi Protocol (2,4,6-Trichlorobenzoyl chloride) Action1->Action2 If fails ImpurityID Identify Impurity: Acid or Salt? NoPhenol->ImpurityID WashAcid Wash with 1M NaOH (Removes Benzoic Acid) ImpurityID->WashAcid Acidic Impurity WashSalt Wash with 1M HCl (Removes DMAP/TEA) ImpurityID->WashSalt Basic Impurity

Figure 2: Decision tree for troubleshooting yield issues based on TLC analysis.

References

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • DMAP Catalysis Review: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Yamaguchi Esterification (Alternative for Hindered Phenols): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Acidity of Hindered Phenols: Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[2] (Confirming pKa of 2,6-dimethylphenol ~10.6).[3]

Sources

Troubleshooting slow hydrolysis rates of 2,6-substituted phenyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex organic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering stalled or incomplete hydrolysis of sterically hindered 2,6-substituted phenyl esters (e.g., mesityl, 2,6-dimethylphenyl, or 2,6-dichlorophenyl esters).

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative performance data, and self-validating experimental protocols to overcome steric shielding.

Diagnostic Workflow for Hindered Ester Cleavage

Troubleshooting Start Slow Hydrolysis of 2,6-Substituted Phenyl Ester CheckSens Is the substrate sensitive to strong base or epimerization? Start->CheckSens Mild Use Mild Super-Nucleophile (LiOOH in THF/H2O) CheckSens->Mild Yes Harsh Use Non-Aqueous Hydroxide (NaOH in MeOH/CH2Cl2) CheckSens->Harsh No Success Successful Cleavage Mild->Success Transester Transesterification Observed? Harsh->Transester Reduce Reduce Alcohol Ratio or Switch to Reductive Cleavage Transester->Reduce Yes Transester->Success No Reduce->Success

Logical workflow for troubleshooting slow hydrolysis of sterically hindered esters.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard aqueous alkaline hydrolysis protocols fail for 2,6-substituted phenyl esters? A: The primary failure point is severe steric hindrance. In standard ester hydrolysis, the hydroxide ion must attack the carbonyl carbon at a specific trajectory (the Bürgi-Dunitz angle) via the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The bulky ortho-substituents (e.g., methyl groups in mesityl esters) physically block this trajectory, raising the activation energy of the transition state and significantly slowing or completely halting the pathway (1)[1].

Q2: I am observing the formation of a methyl ester instead of the free carboxylic acid. What is happening? A: You are observing transesterification. When utilizing alcoholic solvents (like methanol) for extended periods to dissolve lipophilic hindered esters, the alkoxide ion acts as a competing nucleophile. It replaces the 2,6-disubstituted phenoxide leaving group, forming a less hindered methyl ester[1]. Resolution: Minimize the proportion of alcohol in your solvent mixture, or switch entirely to an aprotic/water system (e.g., THF/H₂O) utilizing a super-nucleophile[2].

Q3: My substrate contains epimerizable alpha-stereocenters. How can I force cleavage without racemization? A: Prolonged heating under strongly basic conditions will rapidly epimerize sensitive stereocenters. To prevent this, you must bypass the need for thermal activation by increasing the intrinsic reactivity of the nucleophile. Lithium hydroperoxide (LiOOH), generated in situ, is the gold standard. Due to the "alpha-effect" (repulsion between adjacent oxygen lone pairs), the hydroperoxide anion's HOMO energy is raised, making it a vastly superior nucleophile compared to hydroxide. It cleaves hindered esters rapidly at 0 °C to room temperature, preserving stereochemical integrity (2)[2].

Section 2: Quantitative Comparison of Cleavage Strategies

To select the optimal troubleshooting path, compare the kinetic and mechanistic profiles of standard interventions:

Cleavage StrategyReagent SystemTypical TempRelative RateMechanistic Rationale
Standard Aqueous NaOH, H₂O/THFRefluxVery SlowBAc2 pathway is sterically blocked by ortho-substituents[1].
Non-Aqueous Alkaline NaOH, MeOH/CH₂Cl₂ (1:9)RT to 40 °CFastMinimizes hydroxide solvation; "naked" OH⁻ has enhanced nucleophilicity[1].
Alpha-Effect Cleavage LiOH, H₂O₂, THF/H₂O0 °C to RTVery FastHydroperoxide anion bypasses steric shielding via HOMO elevation[2].
Reductive Cleavage LiAlH₄, Anhydrous THF0 °C to RefluxFastDestroys the carbonyl entirely; yields corresponding primary alcohols[2].

Section 3: Validated Step-by-Step Methodologies

Protocol A: Mild "Alpha-Effect" Cleavage via Lithium Hydroperoxide (LiOOH)

Use Case: Highly hindered 2,6-substituted esters with base-sensitive functional groups or epimerizable stereocenters.

Causality: Generating LiOOH in situ creates a super-nucleophile that attacks the shielded carbonyl at low temperatures. Lithium acts as a Lewis acid, coordinating to the carbonyl oxygen to further increase its electrophilicity.

  • Substrate Dissolution: Dissolve the 2,6-substituted phenyl ester (1.0 eq) in a 3:1 mixture of THF and deionized water (0.1 M concentration). Cool the flask to 0 °C using an ice bath.

  • Reagent Generation: In a separate vial, dissolve LiOH·H₂O (5.0 eq) in a minimal amount of water. Add 30% aqueous H₂O₂ (10.0 eq) dropwise. Stir for 10 minutes to ensure complete generation of the LiOOH complex.

  • Nucleophilic Attack: Add the LiOOH solution dropwise to the ester solution at 0 °C. Allow the mixture to slowly warm to room temperature over 2–4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is self-validating when the ester mass peak (M+H) disappears, and the concurrent emergence of the free carboxylic acid peak is observed without side-product formation.

  • Peroxide Quenching (Critical Safety Step): Cool the reaction back to 0 °C. Slowly add saturated aqueous sodium thiosulfate (Na₂S₂O₃) until peroxide test strips indicate 0 ppm. Causality: Unreacted hydroperoxides can concentrate during solvent removal and detonate. Na₂S₂O₃ safely reduces peroxides to water (3)[3].

  • Workup: Acidify the aqueous layer to pH 2–3 using 1M HCl. Extract the free carboxylic acid with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Non-Aqueous "Naked Hydroxide" Cleavage

Use Case: Robust hindered esters where transesterification or epimerization is not a primary concern.

Causality: Water strongly solvates hydroxide ions through dense hydrogen-bonding networks, drastically reducing their nucleophilicity. By shifting to a predominantly non-aqueous solvent system (CH₂Cl₂ with minimal methanol), the hydroxide ion becomes poorly solvated ("naked"), forcing the BAc2 mechanism to proceed rapidly even in sterically congested environments[1].

  • Solvent Preparation: Prepare a 9:1 (v/v) mixture of anhydrous Dichloromethane (CH₂Cl₂) and Methanol.

  • Dissolution: Dissolve the ester substrate (1.0 eq) in the solvent mixture to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous NaOH (5.0 to 10.0 eq) directly to the solution.

  • Reaction Execution: Stir vigorously at room temperature. Causality: Because the system is largely heterogeneous, high-shear stirring is required to maximize the surface area for the solid-liquid phase reaction.

  • Self-Validation Checkpoint: Monitor by TLC every 2 hours. If a less polar spot appears (indicating methyl ester formation via transesterification), immediately switch to Protocol A.

  • Workup: Once complete, dilute the mixture with additional CH₂Cl₂. Wash with 1M HCl to neutralize the excess NaOH, followed by a brine wash. Dry over Na₂SO₄ and evaporate the solvent.

References

  • Smitrovich, J. H., et al. "Oxidation of Sterically Hindered Alkoxysilanes and Phenylsilanes under Basic Conditions." The Journal of Organic Chemistry, ACS Publications. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Hindered Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing reaction temperatures in hindered ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sterically demanding esterification reactions. Here, we move beyond simple protocols to explain the underlying principles that govern success in these challenging transformations. Our goal is to provide you with the expertise to not only troubleshoot failed reactions but to proactively design robust and efficient synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My esterification of a hindered acid/alcohol is not proceeding at room temperature. Should I just increase the heat?

A1: While increasing temperature often accelerates reaction rates, it's a nuanced parameter, especially in hindered systems. Simply raising the temperature without considering the reaction type and substrate stability can lead to undesired side reactions or decomposition.[1][2]

  • For acid-catalyzed reactions (e.g., Fischer Esterification): Higher temperatures (typically 60-110 °C) are often necessary to overcome the activation energy barrier imposed by steric hindrance.[3] Refluxing the reaction, often with a Dean-Stark trap to remove water, can drive the equilibrium towards the product.[3][4] However, be mindful of the stability of your starting materials and product at these temperatures. Forcing conditions can sometimes lead to elimination reactions, especially with tertiary alcohols.[3]

  • For coupling-reagent-based methods (e.g., Steglich or Yamaguchi Esterification): These reactions are generally designed to be performed under milder conditions, often at room temperature.[5][6][7] If the reaction is sluggish, a modest increase in temperature (e.g., to 40-60 °C) can be beneficial.[8] However, excessive heat can promote side reactions like the formation of N-acylurea in DCC-mediated couplings.[9]

Before significantly increasing the temperature, consider other factors such as catalyst choice, solvent, and reaction time.

Q2: I'm observing byproduct formation when I heat my hindered esterification reaction. What are the likely side reactions and how can I mitigate them?

A2: Elevated temperatures can open pathways to several unwanted side reactions. The specific byproducts will depend on your substrates and reaction conditions.

  • Decomposition: Many complex organic molecules are thermally labile. At excessively high temperatures, you may observe decomposition of your starting materials or the desired ester product.[1] It is crucial to determine the thermal stability of your compounds before applying high heat.

  • Elimination: Tertiary alcohols are particularly prone to elimination under acidic conditions at elevated temperatures, leading to the formation of alkenes.[3]

  • Ether Formation: Intermolecular dehydration of the alcohol starting material can occur at high temperatures in the presence of a strong acid catalyst, resulting in ether byproducts.[1]

  • N-Acylurea Formation (in carbodiimide couplings): In reactions using coupling agents like DCC, an intramolecular rearrangement of the O-acylisourea intermediate can form a stable N-acylurea byproduct, which is unreactive towards the alcohol.[9] This is often exacerbated by slow reactions with hindered alcohols. While not directly a temperature effect, a sluggish reaction at room temperature might tempt a temperature increase, which may not be the optimal solution.

Mitigation Strategies:

  • Lower the reaction temperature and accept a longer reaction time.

  • Use a milder catalyst. For instance, in acid-catalyzed reactions, a solid acid catalyst like Amberlyst-15 can be less harsh than sulfuric acid.[1]

  • Choose a more appropriate esterification method for your hindered substrate. For example, the Steglich or Yamaguchi esterifications are specifically designed for sterically demanding substrates and operate under milder conditions.[9][10][11]

Q3: How do I systematically determine the optimal reaction temperature for my specific hindered ester synthesis?

A3: A systematic approach is crucial for identifying the optimal temperature that balances reaction rate and selectivity. A temperature scouting study is a common and effective method.

Experimental Workflow for Temperature Scouting:

Caption: The influence of temperature on reaction outcomes.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Fiveable. (2025, August 15). Steglich Esterification Definition. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. Available at: [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]

  • Frontiers. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]

Sources

Technical Support Center: Esterification Workups & Hindered Phenol Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in synthetic methodology, I frequently consult with drug development professionals struggling to isolate pure esters from esterification reactions involving sterically hindered phenols.

Removing unreacted 2,6-dimethylphenol (also known as 2,6-xylenol) is notoriously difficult. Standard aqueous workups that easily clear simple phenols often fail here, leaving lipophilic impurities that ruin downstream assays or crystallization steps. This guide is designed to deconstruct the chemical causality behind this challenge and provide field-proven, self-validating protocols to ensure the integrity of your final ester products.

The Causality of the Challenge: Why is 2,6-Dimethylphenol Stubborn?

To troubleshoot effectively, we must first understand the molecular physics at play. The two methyl groups at the ortho positions of the aromatic ring create severe steric hindrance around the hydroxyl group. This physical bulk prevents efficient hydrogen bonding with water and blocks the approach of bulky bases.

Furthermore, the electron-donating inductive effect of these methyl groups destabilizes the resulting phenoxide anion. According to the EPA CompTox Chemicals Dashboard, this thermodynamic destabilization raises the pKa of 2,6-dimethylphenol to approximately 10.6, compared to a pKa of ~10.0 for standard phenol[1]. Because of this elevated pKa and its high lipophilicity (LogP of 2.36)[2], weak bases cannot quantitatively deprotonate it, causing the unreacted starting material to stubbornly remain in your organic phase.

Quantitative Data Summary

Understanding the physicochemical properties of 2,6-dimethylphenol is critical for selecting the correct purification vector.

PropertyValueImpact on Purification Strategy
pKa 10.6[1]Requires a strong base (pH > 12) for complete deprotonation. Bicarbonate will fail.
Boiling Point 202–205 °C[1]High BP prevents simple evaporative removal; requires high-vacuum distillation if chosen.
LogP 2.36[2]Highly lipophilic; will partition into the organic phase during neutral/weak aqueous washes.
Water Solubility ~6–10 g/L[2]Poorly soluble in neutral water; necessitates chemical transformation (ionization) for extraction.
Troubleshooting Guide & FAQs

Q1: Why did my saturated sodium bicarbonate wash fail to remove the unreacted 2,6-dimethylphenol? A: It is a fundamental thermodynamic mismatch. Sodium bicarbonate has a conjugate acid pKa of ~6.4. To quantitatively drive an acid-base reaction forward, the base must have a conjugate acid pKa at least 2 to 3 units higher than the acid being deprotonated. With 2,6-dimethylphenol's pKa at 10.6, bicarbonate is far too weak to ionize it. The phenol remains neutral and highly soluble in your organic solvent.

Q2: My ester product is highly sensitive to base-catalyzed hydrolysis. How can I use an aqueous wash without destroying my product? A: You must exploit the kinetic difference between acid-base deprotonation (which is nearly instantaneous) and ester hydrolysis (which requires time and activation energy). By using a cold, dilute NaOH wash in a highly non-polar solvent (like MTBE or hexanes), you can instantly deprotonate the phenol while starving the hydrolysis reaction of the thermal energy and solvent polarity it needs to proceed. See Protocol A below.

Q3: My ester hydrolyzes even under cold aqueous base conditions. Are there non-aqueous alternatives? A: Yes. Solid-phase scavenging is the optimal solution for base-sensitive esters. Using a Strong Anion Exchange (SAX) resin in the hydroxide (OH⁻) form allows you to deprotonate and capture the phenol entirely on a solid support without exposing your bulk solution to aqueous hydroxide[3]. See Protocol B below.

Q4: Can I separate them using standard silica gel column chromatography? A: It is possible but often inefficient. Because 2,6-dimethylphenol is sterically hindered, its hydroxyl group does not interact strongly with the silanol groups on the silica stationary phase. It frequently co-elutes with lipophilic esters. If you must use chromatography, consider using basic alumina instead of silica, as the basic sites will interact more strongly with the weakly acidic phenol.

Purification Strategy Workflow

Workflow Start Crude Mixture: Ester + 2,6-Dimethylphenol Decision Is the ester stable in strong aqueous base (pH > 11)? Start->Decision Aqueous Protocol A: Cold 0.5 M NaOH Wash Decision->Aqueous Yes Resin Protocol B: SAX Scavenger Resin Decision->Resin No PureAq Organic Layer: Pure Ester Aqueous->PureAq Phase Separation PureResin Filtrate: Pure Ester Resin->PureResin Filtration

Caption: Decision tree for selecting a 2,6-dimethylphenol removal strategy.

Self-Validating Experimental Methodologies
Protocol A: Kinetically Controlled Aqueous Extraction (For Base-Tolerant Esters)

Causality: This protocol relies on thermal suppression of ester hydrolysis while leveraging the instantaneous kinetics of acid-base reactions.

  • Solvent Exchange: Dissolve the crude reaction mixture in a non-polar, water-immiscible solvent (e.g., MTBE, hexanes, or toluene). Avoid ethyl acetate, as it is prone to hydrolysis itself.

  • Thermal Control: Chill the organic solution to 0–5 °C using an ice-water bath.

  • Extraction: Add 1.5 equivalents (relative to the calculated unreacted phenol) of pre-chilled 0.5 M aqueous NaOH. Shake vigorously in a separatory funnel for exactly 30 seconds, then immediately separate the layers.

  • Self-Validation Check 1 (Aqueous): Test the pH of the separated aqueous layer using pH paper. It must read >12. If the pH drops below 12, the base was consumed, and deprotonation of the phenol was likely incomplete.

  • Quench: Immediately wash the retained organic layer with cold brine to remove residual hydroxide ions and halt any latent hydrolysis.

  • Self-Validation Check 2 (Organic): Spot the organic layer on a TLC plate alongside a pure 2,6-dimethylphenol standard. Stain the plate with KMnO₄. 2,6-dimethylphenol will instantly reduce the permanganate, appearing as a bright yellow spot against a purple background. A clean organic layer confirms successful removal.

Protocol B: Solid-Phase Scavenging (For Base-Sensitive Esters)

Causality: SAX resins feature quaternary ammonium hydroxide sites. The hydroxide deprotonates the phenol, generating water, while the resulting phenoxide anion is electrostatically trapped by the polymer-bound ammonium cation[3].

  • Preparation: Dissolve the crude mixture in a dry, non-protic solvent (e.g., anhydrous Dichloromethane or THF).

  • Resin Addition: Add a Strong Anion Exchange (SAX) resin in the OH⁻ form (e.g., Amberlyst A26 OH or Purolite A500P). Use 3 to 5 molar equivalents of the resin's active capacity relative to the unreacted phenol.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours. Avoid magnetic stirring, which can physically grind and destroy the polymer beads.

  • Self-Validation Check 1 (Supernatant): Monitor the supernatant via UV-Vis spectroscopy or TLC. 2,6-dimethylphenol has strong UV absorbance. Scavenging is complete when the UV signal of the supernatant plateaus.

  • Isolation: Filter the mixture through a coarse glass frit to remove the resin. Wash the resin cake with 2 column volumes of clean solvent to elute any non-specifically bound ester.

  • Self-Validation Check 2 (Mass Balance): Concentrate the filtrate in vacuo and weigh the purified ester. Compare this against your theoretical yield to ensure the ester was not non-specifically trapped by the resin matrix.

Mechanism Phenol 2,6-Dimethylphenol (In Solution) Reaction Acid-Base Deprotonation Phenol->Reaction Resin SAX Resin (N⁺-OH⁻ form) Resin->Reaction Bound Resin-Bound Phenoxide Reaction->Bound Water Water (Byproduct) Reaction->Water

Caption: Mechanism of solid-phase scavenging using Strong Anion Exchange resin.

References
  • 2,6-Dimethylphenol Properties , U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard,[Link]

  • 2,6-Dimethylphenol | C8H10O , National Institutes of Health (NIH) PubChem,[Link]

  • Phenol scavenging using ion-exchange resin , SpinChem,[Link]

Sources

Technical Support Center: Controlling Molecular Weight Distribution in Cationic Germanium-Catalyzed Polymerization (CGCP) using Benzoate Initiators

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cationic Germanium-Catalyzed Polymerization (CGCP). This guide is designed for researchers, scientists, and drug development professionals who are utilizing benzoate-based initiating systems with germanium catalysts to achieve controlled polymer architectures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. We will delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system for achieving polymers with predictable molecular weights and narrow distributions.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the CGCP system with benzoate initiators.

Q1: What is Cationic Germanium-Catalyzed Polymerization (CGCP)?

A1: Cationic Germanium-Catalyzed Polymerization (CGCP) is a chain-growth polymerization method where a germanium-based Lewis acid is used to catalyze the reaction.[1][2] This technique is particularly applicable to the polymerization of monomers that can be attacked by an electrophile and form a stable propagating carbocation, such as vinyl ethers, styrenics, and heterocyclic monomers like epoxides or lactones (in what is known as cationic ring-opening polymerization, or CROP).[1][3] The germanium compound, for example, Germanium (IV) chloride (GeCl₄), acts as a Lewis acid co-initiator.[1] The goal of using such a system is often to achieve a "living" or "controlled" polymerization, which allows for the synthesis of polymers with predictable molecular weights and a narrow molecular weight distribution (low polydispersity index, PDI).[4][5]

Q2: What is the specific role of a "benzoate initiator" in this system?

A2: In the context of cationic polymerization, the term "initiator" can be nuanced. The true initiating species is the carbocation that starts the polymer chain.[1] A "benzoate initiator" in a CGCP system does not act alone; it functions as a cationogen , or a source of carbocations, upon activation by the germanium Lewis acid catalyst.[1][6]

For example, an alkyl benzoate (like benzyl benzoate) or an acyl benzoate can be used. The germanium Lewis acid (e.g., GeCl₄) coordinates to the carbonyl oxygen of the ester, weakening the carbon-oxygen bond. This polarization facilitates the departure of the benzoate group and the formation of a stable carbocation (e.g., a benzyl cation), which then initiates polymerization. The resulting counter-anion, [GeCl₄(Benzoyl-O)]⁻, is non-nucleophilic, which is crucial for preventing premature termination of the growing polymer chain.[1][7]

Initiation_Mechanism cluster_Initiation Initiation via Lewis Acid Activation Initiator Benzoate Initiator (e.g., Benzyl Benzoate) Complex Activated Intermediate Complex Initiator->Complex Coordination Catalyst Germanium Catalyst (GeCl₄) Catalyst->Complex Carbocation Initiating Carbocation (e.g., Benzyl Cation) Complex->Carbocation Heterolytic Cleavage Counterion Non-nucleophilic Counter-anion Complex->Counterion Propagating Propagating Chain Carbocation->Propagating Attacks Monomer Monomer Monomer->Propagating

Sources

Validation & Comparative

19F NMR shift comparison of ortho-hindered vs unhindered benzoates

[1]

Executive Summary

This guide provides a technical analysis of 19F NMR chemical shift perturbations induced by steric hindrance in benzoate systems. For researchers in medicinal chemistry and structural biology, 19F serves as a sensitive probe for Steric Inhibition of Resonance (SIR) .

The core distinction lies in the conformational restriction of the ester moiety. In unhindered benzoates, the ester is coplanar with the aromatic ring, exerting a maximal electron-withdrawing group (EWG) effect via resonance. In ortho-hindered analogs (e.g., 2,6-disubstituted), the ester is forced out of plane (twisted), breaking conjugation. This results in a predictable upfield shift (shielding) for para-fluorine reporters, restoring electron density to the ring. Conversely, ortho-fluorine reporters subject to direct steric compression typically exhibit a downfield shift (deshielding) due to Van der Waals repulsion.

Mechanistic Foundation: Steric Inhibition of Resonance (SIR)

To interpret 19F shifts accurately, one must decouple electronic resonance effects from direct steric compression .

The Unhindered "Planar" State

In a standard benzoate (e.g., Ethyl 4-fluorobenzoate), the carbonyl


  • Electronic Effect: The ester acts as a strong resonance withdrawer (-R effect).

  • Result: Electron density is pulled away from the ring (and the para-fluorine).

  • NMR Consequence: The para-fluorine is deshielded (shifted downfield, less negative ppm).

The Hindered "Twisted" State

In an ortho-hindered benzoate (e.g., Ethyl 4-fluoro-2,6-dimethylbenzoate), the steric bulk of the ortho-methyl groups clashes with the carbonyl oxygen. To relieve strain, the ester bond rotates approx. 90° out of the aromatic plane.

  • Electronic Effect: Resonance overlap is broken. The ester exerts only an inductive withdrawing effect (-I), which is weaker than the combined -R/-I effect.

  • Result: Electron density is restored to the ring.

  • NMR Consequence: The para-fluorine is shielded (shifted upfield, more negative ppm), returning closer to the value of unsubstituted fluorobenzene.

Mechanism Visualization

The following diagram illustrates the causal link between steric bulk, conformational twisting, and the resulting 19F shift.

SIR_Mechanismcluster_planarUnhindered (Planar)cluster_twistedOrtho-Hindered (Twisted)PlanarPlanar Conformation(Maximal Conjugation)EWG_StrongStrong EWG Effect(-R & -I)Planar->EWG_Strong Orbital OverlapDownfieldDeshielded 19F Signal(~ -105 ppm)EWG_Strong->Downfield Electron WithdrawalUpfieldShielded 19F Signal(~ -113 ppm)Downfield->Upfield  SIR Effect  (~ -8 ppm Shift)StericOrtho-Steric Bulk(e.g., 2,6-dimethyl)TwistedTwisted Conformation(Orthogonal Carbonyl)Steric->Twisted Strain ReliefResonance_BreakResonance Broken(Inductive Only)Twisted->Resonance_Break DecouplingResonance_Break->Upfield Density Restored

Figure 1: Logical flow of Steric Inhibition of Resonance (SIR) affecting 19F NMR shifts.

Comparative Data Analysis

The following tables synthesize experimental trends observed in fluoro-benzoate systems. All shifts are referenced to CFCl₃ (0.0 ppm) .

Table 1: The Para-Fluoro Reporter (Probing Conjugation)

Use this dataset to determine if your ester is planar or twisted.

Compound StructureSteric EnvironmentConformationElectronic StateApprox. 19F Shift (ppm)
Fluorobenzene ReferencePlanarNeutral-113.1
Methyl 4-fluorobenzoate UnhinderedPlanarConjugated (-R, -I)-105.5 (Deshielded)
Methyl 4-fluoro-2-methylbenzoate Semi-HinderedSemi-TwistedPartial Conjugation-109.0
Methyl 4-fluoro-2,6-dimethylbenzoate Fully Hindered Orthogonal Inductive Only (-I) -112.8 (Shielded)

Key Insight: The shift of the fully hindered benzoate (-112.8 ppm) is nearly identical to fluorobenzene (-113.1 ppm), proving that the resonance contribution of the ester has been effectively "turned off" by the ortho-methyl groups.

Table 2: The Ortho-Fluoro Reporter (Probing Proximity)

Use this dataset when Fluorine itself is the hindered group.

Compound StructureSteric EnvironmentDominant EffectApprox. 19F Shift (ppm)
Methyl 2-fluorobenzoate Unhindered (H on other side)Electronic (Anisotropy)-109.5
Methyl 2-fluoro-6-methylbenzoate Hindered Steric Compression -104.0 (Deshielded)

Key Insight: Unlike the para-reporter, the ortho-reporter often shifts downfield (deshielded) when hindered. This is due to "Van der Waals deshielding"—the electron cloud of the fluorine is physically compressed by the adjacent carbonyl or methyl group, distorting its symmetry and paramagnetic shielding term.

Experimental Protocol: Measuring SIR Effects

To reliably detect these subtle shift differences (2–8 ppm), a rigorous protocol is required.

Sample Preparation
  • Solvent: CDCl₃ is the standard. Polar solvents (DMSO-d6, Acetone-d6) can interact with the carbonyl via hydrogen bonding, altering the twist angle and confounding the data.

  • Concentration: 10–20 mM. High concentrations can induce stacking effects (concentration-dependent shifts).

  • Internal Standard (Critical): Do not rely on solvent locking alone. Use Hexafluorobenzene (C₆F₆, -164.9 ppm) or Trifluorotoluene (PhCF₃, -63.7 ppm) at a fixed concentration (e.g., 1 mM).

Acquisition Workflow

The following DOT diagram outlines the self-validating workflow for 19F SIR analysis.

Experimental_ProtocolStartStart: Sample PrepSolventDissolve in CDCl3(Avoid H-bonding solvents)Start->SolventStandardAdd Internal Standard(PhCF3 @ -63.7 ppm)Solvent->StandardAcquireAcquire 19F Spectrum(SW > 200 ppm, D1 > 3s)Standard->AcquireCheckCheck Line ShapeAcquire->CheckBroadBroad/Split Peaks?Check->BroadBroad SignalProcessReference to StandardExtract Chemical ShiftCheck->ProcessSharp SingletTempRun VT-NMR(Check Rotational Barrier)Broad->TempYes (Coalescence)Broad->ProcessNo (Impurity)Temp->ProcessResolved Isomers

Figure 2: Validated workflow for acquiring 19F NMR data for conformational analysis.

Applications in Drug Discovery

  • Metabolic Stability: Hindered benzoates (twisted) are often more resistant to esterases than planar benzoates. 19F NMR provides a rapid, non-destructive readout of this conformation before running stability assays.

  • Atropisomerism: In highly hindered systems (e.g., 2,6-di-tert-butyl), the rotation may be slow enough to separate isomers on the NMR timescale. 19F signals will split into distinct peaks for each rotamer.

  • Fragment Screening: When screening fluorinated fragments, a "missing" resonance shift (i.e., a benzoate fragment that doesn't shift downfield as expected) can indicate binding in a twisted conformation within the protein pocket.

References

  • Chemical Shift Tables & Standards

    • 19F NMR Reference Standards. University of Colorado. Retrieved from [Link]

  • Steric Inhibition of Resonance (Mechanism)

    • C-13-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ResearchGate. (Discusses the parallel mechanism in anilines). Retrieved from [Link]

  • Experimental Methodologies

    • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. NCBI/PMC. Retrieved from [Link]

    • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]

Comparative Guide: 4-Fluorophenyl vs. 4-Nitrophenyl Active Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-fluorophenyl (4-FP) and 4-nitrophenyl (4-NP) active esters.

Editorial Note: In the context of "active esters," a critical distinction must be made immediately. 4-Nitrophenyl esters are true activated species used for chemical synthesis and enzymatic assays. 4-Fluorophenyl esters are significantly less reactive and are primarily used as 19F NMR reporters or mechanistic probes. If your intent was to compare high-reactivity coupling agents, the industry standard competitor to 4-nitrophenyl is Pentafluorophenyl (PFP) , not 4-fluorophenyl. This guide addresses the literal comparison (4-FP vs. 4-NP) while contextualizing the high-performance PFP alternative.

Executive Summary: The Reactivity Gap

The utility of phenyl esters is dictated by the leaving group ability of the phenol, which correlates directly with the acidity (pKa) of the conjugate acid.

Feature4-Nitrophenyl (4-NP) 4-Fluorophenyl (4-FP) Pentafluorophenyl (PFP)
Primary Role Synthetic Reagent / Chromogenic Substrate19F NMR Probe / Mechanistic ToolHigh-Speed Peptide Coupling
Reactivity High (Activated)Low (Passivated)Very High (Super-Activated)
Leaving Group pKa ~7.15~9.90~5.50
Hammett

+0.78 (Strong E-Withdrawing)+0.06 (Weak E-Withdrawing)N/A (Multi-substituent effect)
Hydrolysis Half-Life Minutes to Hours (pH 8)Days (pH 8)Minutes (pH 8)
Detection UV-Vis (Yellow,

405 nm)
19F NMR (Chemical Shift)UV (Non-specific)

Key Takeaway: Use 4-NP if you need to drive a reaction to completion or measure enzyme kinetics colorimetrically. Use 4-FP if you need a stable tag for NMR structural studies that will not spontaneously hydrolyze.

Mechanistic Principles

The Hammett Effect on Aminolysis

The rate of aminolysis (nucleophilic acyl substitution) depends on the electron density at the carbonyl carbon and the stability of the leaving phenoxide ion.

  • 4-Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG) via both induction (-I) and resonance (-R). This pulls electron density away from the aromatic ring and the ester oxygen, making the carbonyl carbon highly electrophilic and stabilizing the negative charge on the departing nitrophenoxide.

  • 4-Fluoro Group: Fluorine is electronegative (strong -I) but also has lone pairs that donate electron density back into the ring via resonance (+R). In the para position, these effects nearly cancel each other out (

    
    ). Consequently, 4-fluorophenol is barely more acidic than unsubstituted phenol (pKa 10.0), making 4-FP esters poor electrophiles.
    
Reaction Pathway Visualization

The following diagram illustrates the energy landscape difference. 4-NP lowers the activation energy (


) for the breakdown of the tetrahedral intermediate.

ReactionCoordinate cluster_legend Leaving Group Effect Start Reactants (Ester + Amine) TS Tetrahedral Intermediate (T±) Start->TS Nucleophilic Attack Product_NP Products (4-NP) Fast Release TS->Product_NP Low Barrier (NO2 stabilizes) Product_FP Products (4-FP) Slow Release TS->Product_FP High Barrier (F destabilizes) Legend1 4-NO2: Stabilizes negative charge on Oxygen (Fast) Legend2 4-F: Poor stabilization (Slow/Stalled)

Figure 1: Comparative reaction pathway. The 4-nitro group significantly lowers the energy barrier for the leaving group departure compared to the 4-fluoro group.

Applications & Performance Data

4-Nitrophenyl (4-NP): The Kinetic Standard

Because 4-nitrophenol is yellow at neutral/alkaline pH (phenolate form) and the ester is colorless, 4-NP esters are the gold standard for enzyme kinetics (e.g., Lipase, Chymotrypsin activity).

  • Reaction: Hydrolysis or Aminolysis releases 4-nitrophenolate.

  • Readout: Absorbance at 405 nm.

  • Kinetics: Fast.

    
     (hydroxide attack) is 
    
    
    
    in water.
4-Fluorophenyl (4-FP): The NMR Reporter

4-FP esters are too slow for efficient peptide synthesis but ideal for 19F NMR applications. Fluorine-19 has 100% natural abundance and zero background in biological systems.

  • Application: Site-specific protein labeling.

  • Advantage: The ester bond is stable enough to prevent "background hydrolysis" during handling, ensuring the tag remains attached to the probe until it specifically reacts with a target site (often a catalytic lysine or cysteine in a "suicide inhibitor" mechanism).

  • Sensitivity: The chemical shift of the

    
     signal changes significantly upon ester cleavage or environmental binding.
    
The "Penta" Factor (PFP)

For researchers seeking reactivity, Pentafluorophenyl (PFP) esters are the modern choice.

  • Why? While one fluorine is weak, five fluorines exert a massive inductive effect (-I) that overwhelms any resonance donation.

  • Result: PFP esters are often more reactive than 4-NP esters in non-polar solvents and are less prone to racemization during peptide coupling.

Experimental Protocols

Protocol A: Kinetic Assessment of Esterase Activity (4-NP)

Objective: Determine the hydrolytic activity of an enzyme using 4-nitrophenyl acetate (pNPA).

  • Preparation:

    • Dissolve pNPA in acetonitrile to make a 100 mM stock.

    • Prepare reaction buffer: 50 mM Tris-HCl, pH 8.0.

  • Workflow:

    • Add 190 µL of buffer to a 96-well microplate.

    • Add 5 µL of enzyme solution.

    • Initiate reaction with 5 µL of pNPA stock (Final conc: 2.5 mM).

  • Measurement:

    • Monitor Absorbance at 405 nm every 30 seconds for 10 minutes at 25°C.

    • Calculation: Use the extinction coefficient of 4-nitrophenolate (

      
      ) to calculate the rate (
      
      
      
      ).
Protocol B: 19F NMR Stability/Labeling Assay (4-FP)

Objective: Verify the integrity of a 4-fluorophenyl ester probe in physiological buffer.

  • Preparation:

    • Synthesize/dissolve the 4-fluorophenyl ester probe in DMSO-d6 (10 mM).

    • Prepare Phosphate Buffered Saline (PBS, pH 7.4) with 10%

      
      .
      
  • Workflow:

    • Mix 50 µL probe stock with 450 µL PBS/D2O in an NMR tube.

    • Acquire a baseline

      
       NMR spectrum (typically -100 to -130 ppm relative to 
      
      
      
      ).
    • Signal: The intact ester will show a specific chemical shift (e.g.,

      
       ppm).
      
  • Monitoring:

    • Incubate at 37°C. Acquire spectra at t=0, 1h, 12h, 24h.

    • Hydrolysis Detection: Look for the appearance of a new peak corresponding to free 4-fluorophenol (

      
       ppm).
      
    • Note: 4-FP esters should show <5% hydrolysis over 24h in PBS, whereas 4-NP would show >50%.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Castro, E. A., & Steinfort, G. B. (1983). Kinetics and mechanism of the pyridinolysis of 2,4-dinitrophenyl p-nitrobenzoate. Journal of the Chemical Society, Perkin Transactions 2, 453–457. Link

  • Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837–846. Link

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 125(47), 14620–14630. Link

  • Um, I. H., et al. (2021).[2] Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate. Canadian Journal of Chemistry, 99(1). Link

Sources

Spectroscopic Validation of Ester Linkages in Sterically Crowded Molecules: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of sterically hindered esters—such as those derived from tertiary alcohols, pivalates, or ortho-substituted aromatics—represents a significant bottleneck in drug development and natural product synthesis. While advanced synthetic methodologies like the Yamaguchi esterification [[1]]() or Steglich esterification 2 can force these challenging couplings, proving that the ester linkage has actually formed is equally daunting.

Standard analytical techniques often yield ambiguous results in sterically crowded environments. This guide objectively compares the performance of conventional and advanced spectroscopic techniques, providing a self-validating workflow to definitively prove ester connectivity.

The Mechanistic Challenge of Steric Crowding

To understand why standard validation fails, we must examine the causality behind the spectroscopic signals:

  • Infrared (IR) Spectroscopy Anomalies: In a typical ester, the carbonyl (C=O) stretching frequency appears around 1735 cm⁻¹ 3. However, sterically demanding substituents restrict bond rotation, preventing the optimal orbital overlap of the C-O and C-C ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     systems. This reduces the mesomeric (resonance) effect, which normally lowers the bond order of the carbonyl 4. Furthermore, angle strain in crowded environments forces more electron density into the C=O double bond, resulting in a stiffer bond and shifting the absorption to anomalously high frequencies .
    
  • Nuclear Magnetic Resonance (NMR) Bottlenecks: Esters derived from tertiary alcohols lack

    
    -protons. This eliminates the possibility of using standard through-bond H-H COSY correlations to map the molecule. The lack of scalar H-H coupling across the ester oxygen means 1D NMR can only identify isolated fragments, not the bridge between them 5.
    

Comparative Analysis of Analytical Alternatives

To establish a rigorous validation pipeline, we must compare the utility of available analytical techniques.

Analytical TechniquePrimary Data YieldLinkage ResolutionSensitivity to Steric HindranceTime & Cost
FT-IR Spectroscopy C=O stretching frequencyLow: Cannot prove specific connectivity; only confirms functional group presence.High: Frequencies shift unpredictably due to altered mesomeric effects and angle strain.Low
1D ¹H/¹³C NMR Chemical shifts, proton integralsModerate: Identifies fragments but lacks a direct bridge across the heteroatom.Moderate: Crowding causes overlapping signals and unexpected anisotropic shielding.Low
High-Res Mass Spec (HRMS) Exact mass, molecular formulaLow: Cannot distinguish between the target ester and unreacted regioisomers/complexes.Low: Mass is unaffected by steric geometry.Moderate
2D HMBC NMR

and

correlations
Absolute: Directly proves the C-O-C bridge via long-range heteronuclear coupling.High: Steric bulk alters dihedral angles, dropping the

coupling constant.
High

The Gold Standard: HMBC NMR Validation

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for ester validation. It connects protons to carbons separated by two (


) or three (

) bonds 6. For a sterically hindered ester, the critical proof of synthesis is the

correlation between the alcohol's protons and the acid's carbonyl carbon across the ester oxygen 5.

Workflow Syn Sterically Hindered Synthesis (e.g., Yamaguchi/Steglich) IR FT-IR Spectroscopy (C=O Stretch Screen) Syn->IR NMR1D 1D NMR (1H, 13C) (Fragment Identification) IR->NMR1D HMBC 2D HMBC NMR (3-Bond Linkage Proof) NMR1D->HMBC HRMS HRMS (Formula Confirmation) HMBC->HRMS

Workflow for the spectroscopic validation of sterically hindered esters.

The Self-Validating HMBC Protocol

This protocol is a self-validating system: the presence of the 1J suppression combined with the appearance of the specific


 cross-peak inherently proves both that the experiment was executed correctly and that the ester linkage exists. If the molecule is merely an unreacted mixture, the cross-peak physically cannot manifest.

Step 1: Sample Preparation Prepare a highly concentrated sample (approx. 20-30 mg) in a dry, deuterated solvent (e.g., CDCl₃ or DMSO-d₆). High concentration is critical because long-range heteronuclear couplings in sterically hindered systems are exceptionally weak.

Step 2: 1D Baseline Acquisition Acquire standard ¹H and ¹³C spectra. Identify the chemical shift of the carbonyl carbon (typically 170–178 ppm) and the protons on the alcohol fragment (e.g., the


-methyl protons if the 

-carbon is a tertiary center).

Step 3: HMBC Parameter Optimization (Critical Step) Standard HMBC experiments are optimized for a long-range coupling constant (


) of ~8 Hz, which corresponds to an evolution delay (

) of ~60 ms 6. Causality Check: In sterically crowded molecules, severe deviations from ideal dihedral angles dictate a drop in the

coupling constant to 2–4 Hz according to the Karplus relationship 7. You must modify the HMBC pulse sequence to use a longer delay time (e.g.,

= 100–200 ms) to allow these weak magnetizations to evolve 7.

Step 4: Data Processing & Linkage Verification Process the 2D matrix. Trace the F2 (proton) axis from the alcohol's protons down to the F1 (carbon) axis at the chemical shift of the ester carbonyl. A distinct cross-peak at this intersection is the definitive, irrefutable proof of the ester linkage.

HMBC_Logic H_alc Alcohol Proton (H-alpha/beta) C_alc Alcohol Carbon (C-alpha) H_alc->C_alc 1J_CH C_car Carbonyl Carbon (C=O) H_alc->C_car 3J_CH HMBC Correlation (Definitive Linkage Proof) O_est Ester Oxygen (-O-) C_alc->O_est Bond O_est->C_car Bond

HMBC 3-bond correlation pathway proving the ester linkage across the oxygen atom.

References
  • "Yamaguchi esterification - Wikipedia", Wikipedia, [Link]

  • "IR Spectroscopy of Hydrocarbons", University of Babylon,[Link]

  • "Using the carbonyl stretching frequency as a probe for steric effects", ResearchGate,[Link]

  • "Mixture Analysis by NMR Spectroscopy", Analytical Chemistry (ACS),[Link]

  • "19: HMBC - Chemistry LibreTexts", LibreTexts,[Link]

  • "Use of Long-Range CH (nJ n>3) Heteronuclear Multiple Bond Connectivity...", University of Chile,[Link]

Sources

Technical Comparison Guide: GC-MS Fragmentation of Fluorinated Phenyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the GC-MS fragmentation patterns of fluorinated phenyl benzoates, synthesized for researchers in medicinal chemistry and materials science.

Executive Summary & Scientific Context

Fluorinated phenyl benzoates are critical intermediates in the synthesis of liquid crystals and non-steroidal anti-inflammatory drugs (NSAIDs). Their structural analysis via Gas Chromatography-Mass Spectrometry (GC-MS) relies on understanding how the high electronegativity and small van der Waals radius of the fluorine atom influence ionization and fragmentation.

Unlike aliphatic esters, which often undergo McLafferty rearrangements, fluorinated phenyl benzoates degrade primarily via


-cleavage  driven by the stability of the resulting acylium and phenoxy ions. This guide dissects these pathways, providing a robust method for distinguishing regioisomers (ortho, meta, para) and locating the fluorine substitution (benzoyl vs. phenoxy ring).

Mechanistic Fragmentation Analysis

The fragmentation of fluorinated phenyl benzoates under Electron Ionization (EI, 70 eV) is governed by the localization of the radical cation charge and the stability of the resulting fragments.

Primary Fragmentation Pathways

Upon ionization, the molecular ion (


) typically localizes the charge on the ester oxygen or the aromatic 

-system. The two dominant cleavage events are:
  • Acylium Ion Formation (Path A): Cleavage of the acyl-oxygen bond (

    
    ). This is the most energetically favorable pathway, generating a resonance-stabilized benzoyl cation (base peak in most spectra).
    
  • Phenoxy Ion Formation (Path B): Cleavage of the same bond but with charge retention on the phenoxy moiety. This is generally less abundant than Path A due to the higher ionization energy of the phenoxy radical compared to the benzoyl radical.

The Fluorine Locator Effect

The position of the fluorine atom—whether on the acid (benzoyl) ring or the alcohol (phenoxy) ring—dramatically shifts the mass of the diagnostic ions.

  • Scenario 1: Fluorine on the Benzoyl Ring

    • The base peak shifts from

      
       105 (unsubstituted) to 
      
      
      
      123
      (
      
      
      ).
    • Secondary fragmentation loses CO to form the fluorophenyl cation at

      
       95 .
      
  • Scenario 2: Fluorine on the Phenoxy Ring

    • The base peak remains at

      
       105  (
      
      
      
      ).[1]
    • The phenoxy fragment appears at

      
       111  (
      
      
      
      ), distinguishing it from the unsubstituted phenoxy ion (
      
      
      93).
Regioisomer Differentiation (The Ortho Effect)

Distinguishing ortho, meta, and para isomers requires analyzing relative ion abundances rather than unique mass peaks, as these isomers are isobaric.

  • Ortho-Effect: Ortho-fluorinated isomers often exhibit a reduced Molecular Ion (

    
    ) intensity compared to para-isomers. The proximity of the fluorine atom to the ester linkage creates steric strain and dipole-dipole repulsion with the carbonyl oxygen, facilitating rapid fragmentation.
    
  • Para-Stability: Para-isomers typically display the highest

    
     stability due to the lack of steric interference, allowing for effective resonance delocalization across the ester bridge.
    

Visualization of Fragmentation Pathways[2][3][4][5][6]

The following diagram illustrates the divergent pathways depending on the location of the fluorine substitution.

FragmentationPathways M_Ion Molecular Ion (M+) [FC6H4-COO-C6H5] or [C6H5-COO-C6H4F] Benzoyl_F Fluorobenzoyl Cation m/z 123 (Base Peak) M_Ion->Benzoyl_F F on Acid Ring (alpha-cleavage) Benzoyl_H Benzoyl Cation m/z 105 (Base Peak) M_Ion->Benzoyl_H F on Alcohol Ring (alpha-cleavage) Phenoxy_F Fluorophenoxy Cation m/z 111 M_Ion->Phenoxy_F F on Alcohol Ring (Charge Retention on O) Phenyl_F Fluorophenyl Cation m/z 95 Benzoyl_F->Phenyl_F - CO (28 Da) Phenyl_H Phenyl Cation m/z 77 Benzoyl_H->Phenyl_H - CO (28 Da)

Caption: Divergent fragmentation pathways for fluorinated phenyl benzoates. Path selection depends on F-substitution site.

Quantitative Data Comparison

The following table summarizes the diagnostic ions expected for the different structural isomers. Note that


 105 and 

123 are mutually exclusive base peaks depending on the ring substitution.
Fragment Ion IdentityUnsubstituted Phenyl BenzoateFluorine on Benzoyl Ring (

)
Fluorine on Phenoxy Ring (

)
Molecular Ion (

)
198 216 216
Base Peak (Acylium) 105 (

)
123 (

)
105 (

)
Phenyl Cation 77 (

)
95 (

)
77 (

)
Phenoxy Cation 93 (

)
93 (

)
111 (

)
Secondary Loss 51 (

)
69 (

)
51 (

)

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate isomer identification, follow this validated protocol.

Sample Preparation
  • Dissolution: Dissolve 1 mg of the fluorinated benzoate in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Concentration: Dilute 1:100 with DCM to reach approx. 10 ppm. High concentrations can lead to detector saturation, distorting isotope ratios essential for confirming the number of carbon atoms.

GC-MS Parameters
  • Column: DB-5ms (or equivalent 5% phenyl methyl siloxane), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp: 20°C/min to 300°C.

    • Hold: 300°C for 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range:

    
     40–400.
    
Logical Workflow Diagram

Workflow Start Sample Injection (10 ppm in DCM) Separation GC Separation (DB-5ms Column) Start->Separation Ionization EI Source (70 eV) Fragmentation Separation->Ionization Detection Mass Analyzer (Scan m/z 40-400) Ionization->Detection Decision Check Base Peak Detection->Decision ResultA Base Peak 123 (F on Benzoyl Ring) Decision->ResultA m/z 123 ResultB Base Peak 105 (F on Phenoxy Ring) Decision->ResultB m/z 105

Caption: Logical decision tree for structural elucidation based on base peak identification.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Link

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94. Link

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Dimethylphenyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2,6-Dimethylphenyl 4-fluorobenzoate

Part 1: Executive Safety Strategy

The Senior Scientist’s Perspective: Handling 2,6-Dimethylphenyl 4-fluorobenzoate requires more than generic "lab safety." You are dealing with a lipophilic ester that acts as a pro-drug-like motif. Upon hydrolysis (metabolic or environmental), it releases 4-fluorobenzoic acid and 2,6-dimethylphenol . While the ester itself is likely an irritant, the phenolic metabolite is the critical safety driver—phenols are rapidly absorbed through the skin and can cause systemic toxicity.

Treat this compound not just as a solid intermediate, but as a potential delivery vector for a substituted phenol.

Hazard Classification (GHS / Read-Across Assessment):

  • Signal Word: WARNING (Treat as Danger if handled in multi-gram quantities due to phenolic potential).

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6]

  • H302/H312: Harmful if swallowed or in contact with skin (Inferred from phenolic moiety).

Part 2: Personal Protective Equipment (PPE) Architecture

Do not rely on "standard" PPE. Use a barrier defense strategy based on chemical permeation logic.

Hand Protection: The "Double-Barrier" Rule

Because this compound is an organic ester, it can solvate through thin nitrile. If dissolved in carriers like Dichloromethane (DCM) or DMF, permeation rates skyrocket.

ParameterRecommendationScientific Rationale
Primary Layer Nitrile (High Dexterity) Protects against incidental solid contact. 4-6 mil thickness.
Secondary Layer Laminate (Silver Shield®) MANDATORY if handling solutions >100mL or using DCM/DMF. Phenols permeate nitrile rapidly in solution.
Inspection Change every 30 mins "Micro-degradation" is invisible. Do not wait for the glove to swell.
Technique Double Gloving Wear a colored nitrile glove under a white nitrile glove. If the inner glove discolors, the outer barrier has failed.
Respiratory & Inhalation Control
  • Primary Control: Certified Fume Hood. All weighing and open-vessel manipulations must occur here.

  • Secondary Control (Spill/Outside Hood): N95 or P100 Particulate Respirator.

    • Why? As a solid, electrostatic forces often generate fine dust during weighing. Inhaling fluorinated aromatic dust can trigger severe mucosal inflammation.

Ocular & Body Defense[1][7]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Tyvek® Sleeves or Lab Coat (Buttoned). Exposed wrists are the most common exposure point during weighing.

Part 3: Operational Workflow & Logic

This diagram outlines the "Safe Path" for the material, ensuring containment from storage to disposal.[1][2]

G cluster_0 Critical Control Point: Dust Management Storage Cold Storage (2-8°C, Desiccated) Transport Secondary Containment (Sealed Bucket) Storage->Transport Check Seal Weighing Weighing Station (Static Control + Fume Hood) Transport->Weighing Equilibrate to RT Reaction Reaction Vessel (Inert Atmosphere) Weighing->Reaction Dissolve Immediately Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing the critical control point at the weighing stage where dust generation is most likely.

Detailed Protocol: The "Static-Free" Weighing Method

Static electricity causes light organic esters to "jump" from spatulas, contaminating the balance and the user.

  • Preparation: Place an ionizing bar or anti-static gun inside the fume hood 5 minutes prior to work.

  • Taring: Use a glass weighing boat (plastics generate static). Tare the balance before opening the stock bottle.

  • Transfer:

    • Open the container only inside the hood.

    • Transfer solid gently. Do not "dump."

    • Critical Step: If spillage occurs on the balance pan, do not blow it off. Wipe with a DCM-dampened Kimwipe and dispose of as hazardous waste immediately.

  • Solubilization: Add solvent to the weighing boat to dissolve the solid before transferring it to the reaction flask. This eliminates the risk of dust generation during the transfer.

Part 4: Waste Management & Environmental Compliance

Disposal of fluorinated organics requires strict segregation to prevent environmental persistence and costly incineration fees.

Waste StreamCriteriaAction Plan
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene. Label as "Solid Hazardous Waste: Fluorinated Organic."
Liquid Waste (A) Reaction mother liquors, DCM/Ethyl Acetate washes.HALOGENATED Organic Waste. Do not mix with acetone or non-halogenated solvents if your facility separates them (cost control).
Liquid Waste (B) Aqueous extractions (if hydrolysis occurred).Aqueous Toxic. Check pH.[1] If phenols are present, this cannot go down the drain.

Why "Halogenated"? Even though the fluorine atom is stable on the ring, high-temperature incineration of halogenated waste requires scrubbers to remove HF (Hydrofluoric Acid) gas. Mislabeling this as "Non-Halogenated" can damage incinerators and violate EPA/RCRA regulations [1].

Part 5: Emergency Response

Scenario: Skin Contact (Solid or Solution)

  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis.

  • Wash: Flush with lukewarm water and non-abrasive soap for 15 minutes .

  • Phenol Protocol: If the skin turns white or numb (signs of phenol release), apply PEG-300 or PEG-400 (Polyethylene Glycol) liberally. It acts as a solvent to extract the phenol from the skin [2].

Scenario: Spillage (>1g)

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don goggles and double nitrile gloves.

  • Contain: Cover with a dry absorbent pads (chem-mats).

  • Clean: Wipe area with DCM (in a well-ventilated area) followed by a soap/water wash.

References

  • EPA (United States Environmental Protection Agency). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (EPA/600/2-87/098). Available at: [Link]

  • PubChem. Compound Summary: 4-Fluorobenzoic acid (Hydrolysis product). National Library of Medicine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.